GSK-J1 lithium salt
Description
Propriétés
Formule moléculaire |
C22H22LiN5O2 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
lithium 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate |
InChI |
InChI=1S/C22H23N5O2.Li/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 |
Clé InChI |
WTBLFQHAMMUILY-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4 |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of GSK-J1 Lithium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective small-molecule inhibitor of the Jumonji domain-containing 3 (JMJD3 or KDM6B) and Ubiquitously Transcribed Tetratricopeptide Repeat on Chromosome X (UTX or KDM6A) histone demethylases.[1][2] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 27 (H3K27), a key repressive mark. The lithium salt formulation of GSK-J1 offers specific physicochemical properties that are advantageous for research applications. This technical guide provides an in-depth exploration of the core mechanism of action of GSK-J1 lithium salt, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Inhibition of H3K27 Demethylation
The primary mechanism of action of GSK-J1 is the competitive inhibition of the catalytic activity of JMJD3 and UTX.[2] These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases. GSK-J1 acts as a competitive inhibitor with respect to 2-OG, binding to the active site of the demethylase and preventing the demethylation of its primary substrate, trimethylated H3K27 (H3K27me3).[2]
By inhibiting JMJD3 and UTX, GSK-J1 leads to a global increase in the levels of H3K27me3.[1] This histone mark is associated with condensed chromatin (heterochromatin) and transcriptional repression. Consequently, the inhibition of its removal by GSK-J1 results in the silencing of target gene expression. This epigenetic modulation underlies the diverse biological effects of GSK-J1, particularly its anti-inflammatory properties.
The Role of the Lithium Salt
While the core inhibitory activity resides in the GSK-J1 molecule itself, the formulation as a lithium salt can influence its physicochemical properties. Generally, converting a compound to a salt form can enhance its solubility and stability in aqueous solutions, which is crucial for in vitro assays and cell culture experiments. While direct comparative studies on the solubility of different GSK-J1 salts are not extensively published, lithium salts, in some contexts, can offer advantages in terms of solubility and reduced hygroscopicity compared to their sodium counterparts.[3] This can lead to more consistent and reproducible experimental results.
Quantitative Data Summary
The inhibitory potency and selectivity of GSK-J1 have been characterized in various assays. The following tables summarize the key quantitative data.
| Target Enzyme | Assay Type | IC50 (nM) | Reference |
| JMJD3 (KDM6B) | Cell-free | 28 - 60 | [1][2] |
| UTX (KDM6A) | Cell-free | 53 - 56 | [4] |
| KDM5B | Cell-free | 170 | [5] |
| KDM5C | Cell-free | 550 | [5] |
| JARID1B | Cell-free | 950 | [6] |
| JARID1C | Cell-free | 1760 | [6] |
Table 1: In Vitro Inhibitory Activity of GSK-J1 against Histone Demethylases. This table presents the half-maximal inhibitory concentration (IC50) values of GSK-J1 against its primary targets and some off-target demethylases. The variability in IC50 values for JMJD3 can be attributed to different assay formats and conditions.
| Cell Type | Treatment | Gene Target | Effect on Gene Expression | Reference |
| Human primary macrophages | LPS + GSK-J4 (prodrug) | TNF-α | Inhibition of production | [1] |
| Mouse mammary epithelial cells | LPS + GSK-J1 | Tnfa, Il1b, Il6 | Significant reduction in mRNA expression | |
| Mantle Cell Lymphoma cells | GSK-J4 | Adhesion-induced genes | Modulation of expression |
Table 2: Cellular Effects of GSK-J1 on Gene Expression. This table summarizes the impact of GSK-J1 treatment on the expression of key inflammatory and disease-related genes in different cell types.
Signaling Pathways and Experimental Workflows
Signaling Pathway of GSK-J1 Action
The inhibitory action of GSK-J1 on JMJD3/UTX sets off a cascade of events that ultimately leads to the suppression of inflammatory gene expression. A key downstream pathway affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: Signaling pathway of GSK-J1 action on inflammatory gene expression.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
To investigate the direct effect of GSK-J1 on histone methylation at specific gene promoters, Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is a standard technique.
Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Experimental Protocols
In Vitro Histone Demethylase Assay (AlphaLISA-based)
This protocol is adapted from published methods to determine the in vitro potency of GSK-J1.
1. Reagents and Materials:
-
Recombinant human JMJD3/KDM6B and UTX/KDM6A enzymes.
-
Biotinylated H3K27me3 peptide substrate.
-
This compound.
-
AlphaLISA anti-demethylated product antibody.
-
AlphaLISA acceptor beads and streptavidin donor beads.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA, 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM ascorbic acid).
-
384-well microplates.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the GSK-J1 dilution or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the histone demethylase enzyme and the biotinylated H3K27me3 peptide substrate to each well.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA anti-demethylated product antibody and incubate.
-
Add the AlphaLISA acceptor beads and streptavidin donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each GSK-J1 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the GSK-J1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Inhibition of TNF-α Production in Macrophages
This protocol outlines a method to assess the effect of GSK-J1 on inflammatory cytokine production in a cellular context.
1. Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Macrophage differentiation factors (e.g., M-CSF or PMA).
-
GSK-J4 (cell-permeable ester prodrug of GSK-J1).
-
Lipopolysaccharide (LPS).
-
Cell culture medium and supplements.
-
ELISA kit for human TNF-α.
-
96-well cell culture plates.
2. Procedure:
-
Differentiate monocytes into macrophages in a 96-well plate.
-
Pre-treat the differentiated macrophages with various concentrations of GSK-J4 or vehicle control for a specified period (e.g., 2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate the cells for a further period (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
3. Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each GSK-J4 concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of TNF-α production.
Conclusion
This compound is a valuable research tool for studying the role of H3K27 methylation in various biological processes. Its potent and selective inhibition of JMJD3 and UTX leads to a global increase in H3K27me3, resulting in the transcriptional repression of target genes, notably those involved in inflammation. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to utilize and understand the core mechanism of this important epigenetic modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. xcessbio.com [xcessbio.com]
Introduction: The Role of UTX/KDM6A in Epigenetic Regulation
An In-Depth Technical Guide to GSK-J1 and UTX/KDM6A Inhibition
Histone post-translational modifications are fundamental to the regulation of gene expression. Among these, the methylation of lysine (B10760008) 27 on histone H3 (H3K27) is a critical repressive mark, primarily established by the Polycomb Repressive Complex 2 (PRC2). The removal of this mark is catalyzed by histone demethylases, which act as transcriptional co-activators. The KDM6 subfamily of Jumonji C (JmjC) domain-containing enzymes, specifically KDM6A (UTX) and KDM6B (JMJD3), are Fe(II)- and α-ketoglutarate (2-oxoglutarate)-dependent oxygenases that catalyze the demethylation of di- and tri-methylated H3K27 (H3K27me2/me3).[1][2][3]
UTX/KDM6A is a key epigenetic regulator involved in various biological processes, including embryonic development, cellular differentiation, and the immune response.[4][5] It is frequently mutated in a variety of cancers, where it can act as either a tumor suppressor or an oncogene depending on the context.[3][4][6] Dysregulation of KDM6A activity is implicated in inflammatory diseases, autoimmune disorders, and cancer, making it a significant target for therapeutic intervention.[4][7] This guide provides a detailed overview of GSK-J1, a potent and selective small-molecule inhibitor of UTX/KDM6A, for researchers and drug development professionals.
GSK-J1: A Selective Chemical Probe for the KDM6 Subfamily
GSK-J1 is a powerful chemical probe developed to selectively inhibit the H3K27 demethylase activity of the KDM6 subfamily.[8] Due to a highly polar carboxylate group, GSK-J1 has limited cell permeability and is primarily used in biochemical, cell-free assays.[5][9] For cell-based studies, its ethyl ester prodrug, GSK-J4, is utilized.[10] GSK-J4 is cell-permeable and is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[10][11] Correspondingly, GSK-J2 (a pyridine (B92270) regio-isomer of GSK-J1) and its ester prodrug GSK-J5 are used as inactive negative controls, as they lack significant inhibitory activity against the target enzymes.[11][12]
Quantitative Data: Potency and Selectivity Profile of GSK-J1
GSK-J1 demonstrates high potency for KDM6A and KDM6B. Its selectivity has been evaluated against a panel of other histone demethylases. While highly selective for the KDM6 subfamily, some activity has been noted against other KDM subfamilies at higher concentrations.[11][13][14]
| Target Demethylase | Alternative Name | IC50 (nM) | Assay Type | Reference |
| KDM6A | UTX | 53 | Cell-free | [13][15] |
| KDM6B | JMJD3 | 28 - 60 | Cell-free | [15][16][17][18] |
| KDM5A | JARID1A | 6,800 | Cell-free | [13] |
| KDM5B | JARID1B | 170 - 950 | Cell-free | [11][13] |
| KDM5C | JARID1C | 550 - 1,760 | Cell-free | [11][13] |
| Other JmjC Demethylases | - | >20,000 | Cell-free | [13] |
Table 1: Inhibitory potency (IC50) of GSK-J1 against various histone demethylases. Values vary slightly between different assay formats (e.g., mass spectrometry vs. antibody-based detection).
Mechanism of Action
GSK-J1 functions as a competitive inhibitor by targeting the active site of the KDM6 enzymes. Its chemical structure allows it to chelate the essential Fe(II) cofactor and mimic the binding of the co-substrate, 2-oxoglutarate (2-OG).[2][12] The propanoic acid moiety of GSK-J1 occupies the 2-OG binding pocket, while the pyridyl-pyrimidine core forms a crucial bidentate interaction with the catalytic iron ion.[2][12] This dual action effectively blocks the demethylase activity of the enzyme, preventing the removal of the H3K27me3 repressive mark.
Cellular Consequences of UTX/KDM6A Inhibition
By inhibiting UTX/KDM6A, GSK-J1 prevents the removal of H3K27me3 at target gene promoters, leading to the maintenance of a repressive chromatin state and subsequent transcriptional silencing. This has profound effects on cellular function, particularly in the context of inflammation. For instance, in macrophages stimulated with lipopolysaccharide (LPS), JMJD3/KDM6B is upregulated and recruited to the promoters of pro-inflammatory genes, such as TNFA.[8][16] This leads to the removal of H3K27me3, activation of gene expression via the NF-κB pathway, and production of inflammatory cytokines.[19][20] Treatment with GSK-J4 prevents this demethylation, increases H3K27me3 levels at these promoters, blocks RNA polymerase II recruitment, and ultimately suppresses the inflammatory response.[8][12][19]
Key Experimental Protocols
In Vitro Histone Demethylase Activity Assay (Mass Spectrometry-based)
This protocol assesses the direct inhibitory effect of GSK-J1 on purified KDM6 enzymes.
Materials:
-
Purified recombinant human UTX/KDM6A or JMJD3/KDM6B.
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).[16][17]
-
Cofactors: 1 mM 2-oxoglutarate, 2 mM ascorbate, 50 µM (NH4)2Fe(SO4)2·6H2O.[16][17]
-
GSK-J1 dissolved in DMSO at various concentrations.
-
MALDI Plate and α-cyano-4-hydroxycinnamic acid matrix.
-
MALDI-TOF Mass Spectrometer.
Methodology:
-
Prepare a reaction mixture containing purified enzyme (e.g., 3 µM UTX or 1 µM JMJD3), 10 µM peptide substrate, and cofactors in the assay buffer.[16][17]
-
Add GSK-J1 at a range of final concentrations (e.g., 0 to 1 µM) or DMSO as a vehicle control.[16]
-
Incubate the reaction at 25°C. The incubation time will vary depending on the enzyme's activity (e.g., 3 minutes for JMJD3, 20 minutes for UTX).[16][17]
-
Stop the reaction by adding the EDTA solution.[15]
-
Desalt the reaction samples using a C18 ZipTip.
-
Spot the desalted samples onto a MALDI plate with the matrix solution.[17]
-
Analyze the samples using a MALDI-TOF mass spectrometer to measure the ratio of demethylated (me2) to trimethylated (me3) peptide product.[16]
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay (Affinity Capture)
This protocol confirms that GSK-J1 binds to its intended targets, UTX and JMJD3, within a cellular context.
Materials:
-
HEK-293 cells transiently transfected with Flag-tagged UTX or JMJD3.[1][8]
-
GSK-J3 (an amine analogue of GSK-J1) coupled to Sepharose beads.[1][8]
-
Cell Lysis Buffer.
-
Wash Buffer.
-
GSK-J1 (free compound for competition).
-
Anti-Flag antibody for Western blotting.
Methodology:
-
Lyse the transfected HEK-293 cells to obtain a whole-cell extract.
-
Incubate the cell lysate with the GSK-J3-coupled Sepharose beads. For competition experiments, pre-incubate the lysate with a high concentration of free GSK-J1 (e.g., 100 µM) before adding the beads.[1]
-
Wash the beads extensively with Wash Buffer to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-Flag antibody.
-
A successful pulldown of Flag-UTX or Flag-JMJD3, which is competitively inhibited by free GSK-J1, demonstrates specific target engagement in the cellular environment.[1][8]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol measures the change in H3K27me3 levels at specific gene promoters in cells treated with GSK-J4.
Materials:
-
Human primary macrophages or other relevant cell line (e.g., HC11).[8][19]
-
GSK-J4 and inactive control GSK-J5.
-
LPS or other stimulus.
-
Formaldehyde (B43269) for cross-linking.
-
Cell lysis and chromatin shearing equipment (e.g., sonicator).
-
Antibody against H3K27me3.
-
Protein A/G magnetic beads.
-
Wash buffers and Elution buffer.
-
Reverse cross-linking solution.
-
qPCR primers for target gene promoters (e.g., TNFA, IL6) and a negative control region.[19]
Methodology:
-
Culture cells and treat with GSK-J4 or GSK-J5 for a specified time, followed by stimulation with LPS.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the sheared chromatin overnight with an anti-H3K27me3 antibody. A no-antibody (IgG) control should be included.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of target promoter DNA using qPCR. An increase in signal in GSK-J4 treated samples compared to controls indicates an accumulation of the H3K27me3 mark.[8][19]
Conclusion and Future Directions
GSK-J1 and its cell-permeable prodrug GSK-J4 are indispensable tools for studying the biological roles of the KDM6 histone demethylases UTX and JMJD3. By selectively inhibiting H3K27 demethylation, these compounds allow for the precise interrogation of pathways involved in inflammation, cancer, and development.[4] The provided data and protocols offer a robust framework for utilizing GSK-J1/J4 in research. Future work may focus on the development of next-generation inhibitors with even greater selectivity or isoform-specificity (KDM6A vs. KDM6B), and on exploring the therapeutic potential of KDM6 inhibition in a clinical setting for various malignancies and inflammatory disorders.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of lysine-specific demethylase 6A (KDM6A) in tumorigenesis and its therapeutic potentials in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What are KDM6A inhibitors and how do they work? [synapse.patsnap.com]
- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK J1 | 1373422-53-7 [chemicalbook.com]
- 10. adooq.com [adooq.com]
- 11. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 12. researchgate.net [researchgate.net]
- 13. bio-techne.com [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. GSK-J1 sodium | Histone Demethylase | 1797832-71-3 | Invivochem [invivochem.com]
- 19. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-J1: A Technical Guide to its Selectivity for H3K27 Demethylases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GSK-J1, a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX). These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27), a critical epigenetic mark for gene regulation. This document details the quantitative selectivity of GSK-J1, the experimental protocols used for its characterization, and its mechanism of action.
Quantitative Selectivity Profile of GSK-J1
GSK-J1 demonstrates high potency for the H3K27 demethylases JMJD3 and UTX, with significantly lower activity against other histone demethylase families.[1][2][3][4][5][6] The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK-J1 against a panel of JmjC histone demethylases, illustrating its selectivity.
| Target Demethylase | Family | Substrate | GSK-J1 IC50 (nM) | Reference |
| JMJD3 (KDM6B) | KDM6 | H3K27me3/me2 | 28 - 60 | [1][2][3][4][5] |
| UTX (KDM6A) | KDM6 | H3K27me3/me2 | 53 | [2][3] |
| KDM5B (JARID1B) | KDM5 | H3K4me3/me2 | 170 - 950 | [1][2][5][7] |
| KDM5C (JARID1C) | KDM5 | H3K4me3/me2 | 550 - 1760 | [1][2][5][7] |
| KDM5A (JARID1A) | KDM5 | H3K4me3/me2 | 6,800 | [2] |
| Other JmjC Demethylases | KDM2, KDM3, KDM4 | Various | >20,000 | [2] |
Mechanism of Action
GSK-J1 acts as a competitive inhibitor with respect to the essential cofactor α-ketoglutarate (2-oxoglutarate) and is non-competitive with the histone peptide substrate.[8] Co-crystallization studies of GSK-J1 bound to the active site of human JMJD3 reveal that the inhibitor's propanoic acid moiety mimics the binding of α-ketoglutarate.[8][9] This dual-binding mode accounts for its mechanism of action and contributes to its selectivity for the KDM6 subfamily.[8][9] Furthermore, GSK-J1 shows no significant inhibitory activity against a broad panel of protein kinases and other unrelated proteins, highlighting its specific nature as an epigenetic probe.[2][8]
Experimental Protocols
The characterization of GSK-J1's selectivity involves several key experimental methodologies.
In Vitro Biochemical Demethylase Assay (Cell-Free)
This assay directly measures the enzymatic activity of purified histone demethylases and their inhibition by GSK-J1. A common method is the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) or MALDI-TOF mass spectrometry.[1][3][4][7][10]
Principle: The assay quantifies the conversion of a methylated histone peptide substrate to its demethylated form by the enzyme.
Detailed Protocol (based on AlphaLISA):
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20.[7]
-
Enzyme: Purified recombinant JMJD3 or other demethylases diluted in assay buffer.
-
Substrate: Biotinylated H3K27me3 peptide (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG) at a final concentration of ~10 µM.[1][3][4]
-
Cofactors: Prepare a mix in assay buffer containing L-Ascorbic Acid (100 µM), (NH₄)₂Fe(SO₄)₂·6H₂O (50 µM), and α-ketoglutarate (1 mM).[1][3][4]
-
Inhibitor: Prepare serial dilutions of GSK-J1 in DMSO, then dilute in assay buffer.
-
Detection Reagents: Anti-H3K27me2 antibody conjugated to AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of GSK-J1 dilution or DMSO (control) to the wells.
-
Add 3 µL of the enzyme solution to initiate a pre-incubation step (optional, ~15 minutes at room temperature).
-
Initiate the demethylation reaction by adding 5 µL of the substrate and cofactor mix.
-
Incubate for the optimized reaction time (e.g., 3-20 minutes for JMJD3) at 25°C.[1][3][4]
-
Stop the reaction by adding 5 µL of Stop Solution.
-
Add 5 µL of the Acceptor bead/antibody mix and incubate for 60 minutes in the dark.
-
Add 5 µL of the Donor beads and incubate for another 60 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is inversely proportional to enzyme activity.
-
Plot the signal against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Cellular Activity Assay
To assess the activity of GSK-J1 in a cellular context, its cell-permeable ethyl ester prodrug, GSK-J4, is used.[5][8] The assay measures the change in global or promoter-specific H3K27me3 levels.
Principle: Inhibition of intracellular KDM6A/B by GSK-J4 prevents the demethylation of H3K27, leading to an accumulation of the H3K27me3 mark.
Detailed Protocol (using Western Blot):
-
Cell Culture and Treatment:
-
Plate cells (e.g., human primary macrophages, HEK-293, or cancer cell lines) and allow them to adhere.
-
Treat cells with varying concentrations of GSK-J4 (e.g., 1-25 µM) or a vehicle control (DMSO) for a specified duration (e.g., 18-48 hours). For inflammatory models, cells can be co-treated with an agonist like lipopolysaccharide (LPS).[8][11]
-
GSK-J5, an inactive regio-isomer, can be used as a negative control.[8]
-
-
Histone Extraction:
-
Harvest the cells by scraping or trypsinization.
-
Isolate nuclei using a hypotonic lysis buffer.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H₂SO₄).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel (e.g., 15%).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for H3K27me3 and total H3.
-
Normalize the H3K27me3 signal to the total H3 signal to determine the relative change in methylation upon treatment with GSK-J4.
-
Thermal Shift Assay (TSA / DSF)
This biophysical assay confirms the direct binding of an inhibitor to its target protein.
Principle: The binding of a ligand, such as GSK-J1, typically stabilizes the target protein, resulting in an increase in its melting temperature (Tm).
Detailed Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well PCR plate format):
-
Prepare a master mix of protein and dye in the buffer.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add GSK-J1 or DMSO (control) to the respective wells.
-
Place the plate in a real-time PCR machine.
-
Ramp the temperature, for example, from 25°C to 95°C, increasing by 1-3°C per minute, while continuously monitoring fluorescence.[7]
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will show a sharp increase in fluorescence as the protein unfolds.
-
The Tm is the temperature at the midpoint of this transition.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + GSK-J1). A significant positive ΔTm indicates direct binding.[9]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
GSK-J1: A Technical Guide to its Role in Histone H3K27 Demethylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression and cellular identity. The Jumonji C (JmjC) domain-containing family of histone demethylases are key enzymes that remove methyl groups from histone tails, thereby dynamically altering the chromatin landscape. Among these, the KDM6 subfamily, comprising JMJD3 (KDM6B) and UTX (KDM6A), specifically targets the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark predominantly associated with transcriptional repression. GSK-J1 has emerged as a potent and selective small molecule inhibitor of the KDM6 subfamily. This technical guide provides an in-depth overview of GSK-J1, its mechanism of action, its selectivity profile, and its utility as a chemical probe to investigate the biological roles of H3K27 demethylation. Detailed experimental protocols and visualizations of the associated signaling pathways are included to facilitate its application in research and drug development.
Introduction to Histone H3K27 Demethylation
Histone H3 lysine 27 trimethylation (H3K27me3) is a key epigenetic mark associated with gene silencing.[1] It is deposited by the Polycomb Repressive Complex 2 (PRC2) and is crucial for maintaining cellular identity and developmental gene regulation. The removal of this repressive mark is catalyzed by H3K27 demethylases, primarily JMJD3 (KDM6B) and UTX (KDM6A), which belong to the JmjC domain-containing family of enzymes.[2] These enzymes are Fe(II) and α-ketoglutarate-dependent oxygenases that play critical roles in various biological processes, including development, inflammation, and cancer.[1][3] The dynamic regulation of H3K27me3 levels by methyltransferases and demethylases is essential for proper gene expression and cellular function. Dysregulation of this process has been implicated in numerous diseases, making the enzymes involved attractive therapeutic targets.
GSK-J1: A Potent and Selective H3K27 Demethylase Inhibitor
GSK-J1 is a small molecule that acts as a potent and selective inhibitor of the H3K27 demethylases JMJD3 and UTX.[4] Chemically, it is N-[2-(2-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine. Due to the presence of a highly polar carboxylate group, which is critical for its binding to the active site of the enzyme, GSK-J1 has limited cell permeability.[5] For cellular studies, its ethyl ester prodrug, GSK-J4, is commonly used. GSK-J4 readily crosses cell membranes and is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[6]
Mechanism of Action
GSK-J1 functions as a competitive inhibitor by binding to the active site of JMJD3 and UTX, chelating the essential Fe(II) cofactor and preventing the binding of the co-substrate α-ketoglutarate.[7] This inhibition of demethylase activity leads to an increase in the global levels of H3K27me3.[8] By preventing the removal of this repressive mark, GSK-J1 can modulate the expression of genes regulated by H3K27 methylation, such as those involved in inflammation.[3]
Selectivity Profile
GSK-J1 exhibits high selectivity for the KDM6 subfamily of H3K27 demethylases.[7] It shows significantly lower potency against other JmjC domain-containing histone demethylases and has negligible activity against a broad panel of kinases and other epigenetic targets.[7][9] This high selectivity makes GSK-J1 a valuable tool for specifically probing the functions of JMJD3 and UTX.
Quantitative Data
The inhibitory activity of GSK-J1 against a panel of histone demethylases is summarized in the table below. The data highlights its potent and selective inhibition of JMJD3 and UTX.
| Target Demethylase | IC50 (nM) | Reference |
| JMJD3 (KDM6B) | 60 | [4][8] |
| UTX (KDM6A) | 60 | [8] |
| JARID1B (KDM5B) | 950 | [8] |
| JARID1C (KDM5C) | 1760 | [8] |
| Other JmjC Demethylases | >10,000 | [7] |
Experimental Protocols
In Vitro Histone Demethylase Inhibition Assay
This protocol describes a cell-free assay to determine the inhibitory activity of GSK-J1 on JMJD3 or UTX using a synthetic peptide substrate and analysis by MALDI-TOF mass spectrometry.[8]
Materials:
-
Purified recombinant JMJD3 or UTX enzyme
-
GSK-J1
-
Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·6H2O, 1 mM α-ketoglutarate, 2 mM Ascorbate
-
Stop Solution: 10 mM EDTA
-
ZipTips (C18)
-
MALDI Matrix: α-cyano-4-hydroxycinnamic acid
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Prepare a reaction mixture containing the purified demethylase enzyme (e.g., 1 µM JMJD3 or 3 µM UTX) and the biotinylated H3K27me3 peptide (10 µM) in the assay buffer.
-
Add varying concentrations of GSK-J1 to the reaction mixture. Include a no-inhibitor control.
-
Incubate the reaction at 25 °C for a specified time (e.g., 3 minutes for JMJD3, 20 minutes for UTX).
-
Stop the reaction by adding the stop solution.
-
Desalt the peptide products using ZipTips according to the manufacturer's instructions.
-
Elute the peptides directly onto a MALDI plate with the MALDI matrix solution.
-
Analyze the samples using a MALDI-TOF mass spectrometer to determine the ratio of the demethylated (me2) to the trimethylated (me3) peptide product.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the GSK-J1 concentration.
Cellular Assay for H3K27 Demethylation Inhibition
This protocol outlines a method to assess the effect of the cell-permeable prodrug GSK-J4 on cellular H3K27me3 levels using Western blotting.
Materials:
-
Cell line of interest (e.g., HeLa, primary macrophages)
-
GSK-J4
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with varying concentrations of GSK-J4 (e.g., 1-10 µM) for a desired period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
Harvest the cells and prepare whole-cell lysates or histone extracts using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against H3K27me3 overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in H3K27me3 levels upon GSK-J4 treatment.
Signaling Pathways and Visualizations
GSK-J1-mediated inhibition of JMJD3/UTX has been shown to modulate inflammatory signaling pathways. For instance, in macrophages, the inhibition of H3K27 demethylation leads to the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[6] This is achieved by maintaining the repressive H3K27me3 mark at the promoters of inflammatory genes, thereby preventing their transcriptional activation.
One of the key pathways implicated is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB.[10] Upon stimulation with lipopolysaccharide (LPS), TLR4 activation initiates a signaling cascade that results in the translocation of NF-κB to the nucleus, where it drives the expression of inflammatory genes. JMJD3 is often upregulated in response to inflammatory stimuli and acts to remove the repressive H3K27me3 marks at the promoters of these NF-κB target genes, thus facilitating their transcription. GSK-J1 blocks this step, leading to the suppression of the inflammatory response.
Below are Graphviz diagrams illustrating the core mechanism of H3K27 demethylation and the role of GSK-J1 in the inflammatory signaling pathway.
Conclusion
GSK-J1 is a powerful and selective chemical probe for studying the roles of the H3K27 demethylases JMJD3 and UTX. Its ability to specifically increase H3K27me3 levels in a controlled manner provides researchers with a valuable tool to dissect the complex regulatory networks governed by this critical epigenetic modification. The provided data and protocols serve as a comprehensive resource for the effective application of GSK-J1 in elucidating the biological consequences of H3K27 demethylation in health and disease, and for exploring its therapeutic potential.
References
- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 10. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of GSK-J1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J1 is a pioneering chemical probe that has significantly advanced our understanding of the epigenetic regulation mediated by histone demethylases. As a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase 6B (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A), GSK-J1 has become an invaluable tool in elucidating the role of H3K27me3/me2 demethylation in various biological processes, including inflammation, cellular differentiation, and cancer. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to GSK-J1 and its derivatives. Detailed protocols for relevant biochemical and cellular assays are presented, alongside visualizations of its signaling pathway and experimental workflows.
Introduction
Histone post-translational modifications are critical regulators of chromatin structure and gene expression. The methylation of histone H3 at lysine (B10760008) 27 (H3K27) is a key repressive mark, and its removal by demethylases such as JMJD3 and UTX is associated with gene activation. The development of small molecule inhibitors targeting these enzymes has been a significant goal in epigenetic drug discovery. GSK-J1 emerged as the first selective inhibitor for this subfamily of H3K27 demethylases, providing a means to pharmacologically probe their function.[1][2]
Physicochemical Properties and Formulations
GSK-J1 is an N-[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-Alanine.[3] Due to the presence of a highly polar carboxylate group, which is crucial for its binding to the enzyme's active site, GSK-J1 has limited cell permeability.[4] To overcome this, a cell-permeable ethyl ester prodrug, GSK-J4, was developed. GSK-J4 is rapidly hydrolyzed by intracellular esterases to release the active GSK-J1.[5][6] For experimental controls, a structurally similar but significantly less active pyridine (B92270) regio-isomer, GSK-J2, and its corresponding cell-permeable prodrug, GSK-J5, are utilized.[1]
Mechanism of Action
GSK-J1 acts as a competitive inhibitor with respect to the cofactor α-ketoglutarate and a non-competitive inhibitor with respect to the histone peptide substrate.[5] The propanoic acid moiety of GSK-J1 mimics the binding of α-ketoglutarate in the catalytic pocket of JMJD3.[5][6] By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in the global levels of H3K27me3, thereby repressing the transcription of target genes.[7]
Quantitative Data
The following tables summarize the key quantitative data for GSK-J1 and its derivatives.
Table 1: In Vitro Inhibitory Activity of GSK-J1
| Target Enzyme | Assay Type | IC50 | Reference |
| JMJD3 (KDM6B) | Cell-free | 60 nM | [7][8] |
| JMJD3 (KDM6B) | Cell-free | 28 nM | [9] |
| UTX (KDM6A) | Cell-free | 53 nM | [9] |
| JARID1B (KDM5B) | Cell-free | 0.95 µM | [7][8] |
| JARID1C (KDM5C) | Cell-free | 1.76 µM | [7][8] |
| KDM5B | Cell-free | 170 nM | [10] |
| KDM5C | Cell-free | 550 nM | [10] |
| KDM5A | Cell-free | 6,800 nM | [10] |
| Other JMJ Demethylases | Cell-free | >20 µM | [10] |
Table 2: Cellular Activity of GSK-J4
| Cell Type | Assay | Endpoint | IC50 | Reference |
| Human Primary Macrophages | Cytokine Production | TNFα inhibition | 9 µM | [1] |
| HeLa cells (Flag-JMJD3 transfected) | H3K27me3 levels | Preservation of nuclear H3K27me3 | 25 µM (effective concentration) | [5] |
Signaling Pathway
GSK-J1's mechanism of action culminates in the modulation of inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, JMJD3 is recruited to the promoters of pro-inflammatory genes, where it demethylates H3K27me3, leading to their transcriptional activation. GSK-J1 inhibits this process, maintaining a repressive chromatin state and thereby reducing the production of inflammatory cytokines like TNFα. This is achieved, in part, through the inhibition of the Toll-like receptor 4 (Tlr4)-NF-κB signaling pathway.[11]
Caption: GSK-J1 inhibits JMJD3/UTX, preventing H3K27me3 demethylation and subsequent inflammatory gene expression.
Experimental Protocols
Histone Demethylase AlphaScreen Assay
This protocol is adapted from descriptions of a homogenous proximity-based assay to measure histone demethylase activity.[1][12]
Objective: To determine the in vitro IC50 of GSK-J1 against histone demethylase enzymes.
Materials:
-
384-well white proxiplates
-
Recombinant histone demethylase (e.g., JMJD3, 1 nM final concentration)
-
Biotinylated histone peptide substrate (e.g., Biotin-H3K27me3)
-
α-ketoglutarate (aKG)
-
Ferrous Ammonium Sulfate (FAS)
-
L-Ascorbic Acid
-
Anti-H3K27me2/me1 antibody
-
Protein A-conjugated acceptor beads
-
Streptavidin-conjugated donor beads
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20
-
GSK-J1 stock solution in DMSO
Procedure:
-
Prepare serial dilutions of GSK-J1 in DMSO.
-
Add 5 µL of assay buffer containing the demethylase enzyme to each well of a 384-well plate.
-
Transfer 0.1 µL of the GSK-J1 dilutions to the wells (final DMSO concentration of 1%).
-
Pre-incubate the enzyme and compound for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing aKG, FAS, L-Ascorbic Acid, and the biotinylated peptide substrate.
-
Incubate for the desired reaction time (e.g., 30 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection mix containing the antibody, acceptor beads, and donor beads.
-
Incubate in the dark for 1 hour at room temperature.
-
Read the plate on a suitable plate reader (e.g., EnVision) to measure the AlphaScreen signal.
-
Calculate IC50 values by fitting the data to a four-parameter dose-response curve.
MALDI-TOF Mass Spectrometry Assay
This protocol is based on a method to directly measure the demethylation of a peptide substrate.[7][13]
Objective: To confirm the inhibitory effect of GSK-J1 on JMJD3/UTX activity by mass spectrometry.
Materials:
-
Purified JMJD3 (1 µM) or UTX (3 µM)
-
Biotinylated H3K27me3 peptide substrate (10 µM)
-
Reaction Buffer: 50 mM HEPES pH 7.5, 150 mM KCl
-
Cofactors: 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM α-ketoglutarate, 2 mM ascorbate
-
GSK-J1 at various concentrations
-
10 mM EDTA
-
ZipTips for desalting
-
α-cyano-4-hydroxycinnamic acid MALDI matrix
-
MALDI-TOF mass spectrometer
Procedure:
-
Incubate the enzyme (JMJD3 or UTX) with the peptide substrate in the reaction buffer containing cofactors and varying concentrations of GSK-J1.
-
Incubate at 25°C for a specified time (e.g., 3 minutes for JMJD3, 20 minutes for UTX).
-
Stop the reaction by adding 10 mM EDTA.
-
Desalt the reaction mixture using a ZipTip.
-
Spot the desalted sample onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the demethylation of the peptide substrate.
Cellular TNFα Production Assay
This protocol is designed to assess the effect of the cell-permeable prodrug GSK-J4 on cytokine production in primary human macrophages.[1][5]
Objective: To measure the inhibitory effect of GSK-J4 on LPS-induced TNFα production.
Materials:
-
Primary human macrophages
-
Lipopolysaccharide (LPS)
-
GSK-J4 and GSK-J5 (control)
-
Cell culture medium
-
TNFα ELISA kit
Procedure:
-
Plate primary human macrophages in a suitable culture plate.
-
Pre-treat the cells with various concentrations of GSK-J4 or the control compound GSK-J5 for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 2-4 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 of GSK-J4 for TNFα inhibition.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental assays.
Caption: Workflow for in vitro biochemical assays to assess GSK-J1 activity.
Caption: Workflow for the cellular assay to measure the effect of GSK-J4 on TNFα production.
Selectivity Profile
GSK-J1 exhibits high selectivity for the KDM6 subfamily of histone demethylases (JMJD3 and UTX).[14] It shows significantly lower activity against other JmjC domain-containing demethylases.[1][14] Furthermore, GSK-J1 was screened against a panel of 100 protein kinases at a concentration of 30 µM and showed no significant inhibition.[1][5] It also had negligible off-target activity against a panel of 60 other proteins, including histone deacetylases.[1][5] The selectivity has been confirmed using various methods, including thermal shift assays (differential scanning fluorimetry), where significant stabilization was observed only for JMJD3 and UTX.[1][14]
Conclusion
GSK-J1 and its cell-permeable prodrug GSK-J4 are potent and selective inhibitors of the H3K27 demethylases JMJD3 and UTX. Their discovery and characterization have provided the scientific community with crucial tools to investigate the biological roles of H3K27 demethylation. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing these chemical probes to explore the epigenetic control of gene expression in health and disease.
References
- 1. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 2. ≥98% (HPLC), jumonji H3K27 demethylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. GSK J1 | 1373422-53-7 [chemicalbook.com]
- 4. apexbt.com [apexbt.com]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 10. GSK J1 (4593) by Tocris, Part of Bio-Techne [bio-techne.com]
- 11. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
GSK-J1 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of GSK-J1, a potent and selective small molecule inhibitor. The document details the primary targets, mechanism of action, and selectivity profile of GSK-J1, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to GSK-J1
GSK-J1 is a chemical probe that has been instrumental in elucidating the biological roles of the Jumonji C (JmjC) domain-containing histone demethylases.[1] It is the first potent and selective inhibitor of the H3K27me3/me2 demethylases, specifically targeting members of the KDM6 subfamily.[2][3] Its development has enabled researchers to investigate the therapeutic potential of targeting these epigenetic modifiers in various diseases, including cancer and inflammatory disorders.[4][5][6] The cell-permeable prodrug of GSK-J1, known as GSK-J4, is often utilized for cellular and in vivo studies.[7][8]
Target Identification and Selectivity
The primary targets of GSK-J1 are the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[8][9] These enzymes play a crucial role in removing the repressive trimethylation mark from histone H3 at lysine (B10760008) 27 (H3K27me3), leading to the activation of target gene transcription.[10]
Quantitative Inhibition Data
The inhibitory potency of GSK-J1 against its primary targets and other histone demethylases has been determined through various in vitro assays. The following table summarizes the key IC50 values.
| Target Demethylase | IC50 (nM) | Assay Type | Reference |
| JMJD3 (KDM6B) | 60 | Cell-free | [2][9] |
| 28 | Cell-free | [11] | |
| UTX (KDM6A) | 53 | Cell-free | [11] |
| JARID1B (KDM5B) | 950 - 1700 | Cell-free | [9][12] |
| 170 | Cell-free | ||
| JARID1C (KDM5C) | 1760 | Cell-free | [8][9] |
| 550 | Cell-free | ||
| KDM5A | 6800 | Cell-free |
Selectivity Profile
GSK-J1 exhibits significant selectivity for the KDM6 subfamily over other JmjC histone demethylase subfamilies.[3][13] Thermal shift assays, mass spectrometry, and antibody-based assays have confirmed this selectivity profile.[3] While highly selective, GSK-J1 has been shown to have some inhibitory activity against members of the KDM5 family, specifically JARID1B (KDM5B) and JARID1C (KDM5C), albeit at higher concentrations.[9][12] It shows negligible activity against a broad panel of other demethylases, protein kinases, and other chromatin-modifying enzymes like histone deacetylases.[3][14]
Mechanism of Action
GSK-J1 acts as a competitive inhibitor with respect to the cofactor α-ketoglutarate (2-oxoglutarate).[3] The co-crystal structure of GSK-J1 bound to human JMJD3 reveals that the propanoic acid moiety of GSK-J1 mimics the binding of α-ketoglutarate in the enzyme's active site.[3] This competitive binding prevents the demethylase from carrying out its catalytic function.
Below is a diagram illustrating the mechanism of GSK-J1 inhibition.
Caption: Mechanism of GSK-J1 competitive inhibition of JMJD3/UTX.
Target Validation Experimental Protocols
Several key experimental methodologies have been employed to validate the targets of GSK-J1.
In Vitro Histone Demethylase Assay (MALDI-TOF)
This assay quantitatively measures the enzymatic activity of JMJD3 and UTX in the presence of inhibitors.
Protocol:
-
Reaction Mixture Preparation: In a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, and 2 mM ascorbate), combine the purified recombinant enzyme (JMJD3 or UTX) with a biotinylated H3K27me3 peptide substrate.[9][15]
-
Inhibitor Addition: Add varying concentrations of GSK-J1 or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions for a defined period at a controlled temperature (e.g., 3-20 minutes at 25°C).[9][15]
-
Reaction Quenching: Stop the reaction by adding a chelating agent such as EDTA.[9][15]
-
Sample Preparation: Desalt the reaction products using a C18 zip tip.
-
MALDI-TOF Analysis: Spot the desalted samples onto a MALDI plate with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid) and analyze using a MALDI-TOF mass spectrometer to quantify the demethylated peptide product.[9][15]
Thermal Shift Assay (Differential Scanning Fluorimetry)
This biophysical assay assesses the direct binding of an inhibitor to its target protein by measuring changes in the protein's thermal stability.
Protocol:
-
Protein and Dye Preparation: Prepare a solution of the purified target demethylase in a suitable buffer. Add a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Inhibitor Addition: Add GSK-J1 or a control compound to the protein-dye mixture.
-
Thermal Denaturation: Subject the samples to a gradual temperature ramp in a real-time PCR instrument.
-
Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: Determine the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of the inhibitor indicates direct binding and stabilization of the protein.[3][13]
Chemoproteomics Affinity Capture
This technique identifies protein targets that directly interact with an immobilized version of the inhibitor in a cellular context.
Protocol:
-
Probe Synthesis: Synthesize an analog of GSK-J1 containing a linker for immobilization, such as GSK-J3, which has an amine group.[3][13]
-
Immobilization: Covalently attach the GSK-J3 probe to sepharose beads to create an affinity matrix.[3][13]
-
Cell Lysate Preparation: Prepare cell lysates from cells expressing the putative target proteins (e.g., HEK-293 cells transiently transfected with Flag-tagged JMJD3 and UTX).[3][13]
-
Affinity Capture: Incubate the cell lysates with the GSK-J3-sepharose beads. For competition experiments, add an excess of free GSK-J1 to the lysate before incubation with the beads.[3][13]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the tagged targets or by mass spectrometry for unbiased target identification.[3][13]
Below is a diagram illustrating the chemoproteomics workflow.
Caption: Experimental workflow for chemoproteomics-based target validation.
Cellular and In Vivo Target Engagement
The biological effects of GSK-J1 and its prodrug GSK-J4 are consistent with the inhibition of JMJD3 and UTX. Treatment of cells with GSK-J4 leads to an increase in global H3K27me3 levels.[9] In various disease models, the observed phenotypes can be attributed to the modulation of gene expression programs regulated by H3K27 methylation. For instance, in macrophages, GSK-J1 inhibits the production of pro-inflammatory cytokines like TNF-α by preventing the removal of the repressive H3K27me3 mark at their gene promoters.[3][9]
The following diagram illustrates the logical relationship between GSK-J1, its targets, and the downstream cellular effects.
Caption: Logical flow from GSK-J1 inhibition to cellular outcomes.
Conclusion
The comprehensive target identification and validation studies have firmly established JMJD3 and UTX as the primary targets of GSK-J1. The selectivity of this inhibitor for the KDM6 subfamily, combined with a well-defined mechanism of action, makes it an invaluable tool for studying the biological functions of H3K27 demethylation. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the roles of these enzymes in health and disease, and to explore the therapeutic potential of their inhibition.
References
- 1. KDM6B - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. scbt.com [scbt.com]
- 11. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 12. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 13. researchgate.net [researchgate.net]
- 14. GSK-J1 (sodium salt), Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 15. medchemexpress.com [medchemexpress.com]
Unraveling the Cellular Tapestry: A Technical Guide to the Pathways Modulated by GSK-J1 Lithium Salt
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core cellular pathways modulated by GSK-J1, a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3) and Ubiquitously transcribed X-chromosome tetratricopeptide repeat protein (UTX) histone demethylases. While this document refers to the lithium salt of GSK-J1, the biological activity is conferred by the GSK-J1 molecule itself. The lithium salt is primarily a formulation to enhance stability and solubility.
Core Mechanism of Action: Epigenetic Reprogramming
GSK-J1 exerts its primary effect by inhibiting the catalytic activity of JMJD3 (also known as KDM6B) and UTX (KDM6A).[1][2][3][4] These enzymes are histone demethylases that specifically remove methyl groups from lysine (B10760008) 27 of histone H3 (H3K27), particularly the di- and tri-methylated forms (H3K27me2/3).[4][5] The trimethylation of H3K27 (H3K27me3) is a key epigenetic mark associated with gene silencing and the formation of repressive chromatin structures.[4]
By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in the global levels of H3K27me3.[1][6] This elevation in a repressive histone mark results in the silencing of specific gene expression programs, thereby modulating a variety of cellular processes. GSK-J1 is competitive with the cofactor α-ketoglutarate but non-competitive with the histone peptide substrate.[7][8]
Modulation of Key Signaling Pathways
The epigenetic reprogramming induced by GSK-J1 has significant downstream consequences on critical cellular signaling pathways, most notably in the context of inflammation.
The NF-κB and Toll-Like Receptor 4 (TLR4) Signaling Axis
A substantial body of evidence highlights the profound impact of GSK-J1 on the NF-κB (nuclear factor-kappa B) signaling pathway, a master regulator of the inflammatory response. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the expression of JMJD3 is often upregulated.[6]
GSK-J1 treatment has been shown to inhibit the activation of the TLR4-NF-κB signaling pathway.[6] TLR4, a key receptor that recognizes LPS, initiates a signaling cascade that culminates in the activation of NF-κB. GSK-J1-mediated inhibition of JMJD3 leads to increased H3K27me3 at the promoter of the Tlr4 gene, thereby repressing its expression.[6]
The downstream effects include the reduced expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[6][9] Mechanistically, GSK-J1 treatment increases the recruitment of the repressive H3K27me3 mark to the promoters of these inflammatory genes, directly interfering with their transcription.[1][6][9] Furthermore, GSK-J1 has been observed to reduce the protein levels of the RELA (p65) subunit of NF-κB and impair its translocation to the nucleus, a critical step for its transcriptional activity.[10][11]
Caption: GSK-J1 inhibits JMJD3, increasing H3K27me3 and repressing TLR4 and inflammatory gene expression.
Impact on Other Cellular Processes
Beyond its well-documented role in inflammation, GSK-J1 influences other fundamental cellular processes:
-
Apoptosis and Cell Cycle: In some cellular contexts, such as in acute myeloid leukemia cells, the cell-permeable prodrug of GSK-J1, GSK-J4, has been shown to induce apoptosis and cause cell cycle arrest in the S phase.[12] This effect may be mediated through the induction of endoplasmic reticulum (ER) stress.[12] Studies in developing rat retina also indicate that GSK-J1 can simultaneously increase cell proliferation and apoptosis.[13]
-
Cellular Differentiation: GSK-J1 can influence cell fate determination. For example, in the developing retina, it has been shown to specifically decrease the number of rod-on bipolar cells.[13] It also suppresses the expression of key osteogenic transcription factors, Runx2 and Osterix, in pre-osteoblastic cells.[1]
Quantitative Data Summary
The inhibitory activity of GSK-J1 has been quantified against various histone demethylases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Target Enzyme | IC50 Value | Assay Conditions/Cell Type | Reference |
| Primary Targets | |||
| JMJD3 (KDM6B) | 60 nM | Cell-free assay | [1][2][14][15] |
| JMJD3 (KDM6B) | 28 nM | Cell-free assay | [3] |
| UTX (KDM6A) | 53 nM | Cell-free assay | [3] |
| Off-Targets | |||
| JARID1B (KDM5B) | 0.95 µM | Not specified | [1][15] |
| JARID1C (KDM5C) | 1.76 µM | Not specified | [1][15] |
| KDM5C | 11 µM | at 1 mM α-ketoglutarate | [2][14][16] |
| KDM5B | 94 µM | at 1 mM α-ketoglutarate | [2][14][16] |
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in studies involving GSK-J1.
Chromatin Immunoprecipitation (ChIP)
This technique is used to determine the occupancy of specific proteins (e.g., H3K27me3) at specific genomic regions (e.g., gene promoters).
-
Cell Treatment and Cross-linking: Treat cells with GSK-J1 or a vehicle control. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-H3K27me3). Use magnetic beads coated with Protein A/G to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the antibody/bead complex.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating in the presence of proteinase K. Purify the DNA using spin columns.
-
Analysis: Quantify the amount of precipitated DNA for specific gene promoters using quantitative PCR (qPCR).[6]
Western Blotting
This method is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Lysis and Protein Quantification: Treat cells with GSK-J1. Lyse the cells in a suitable buffer and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution (e.g., skim milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system to visualize the protein bands.[6]
In Vitro Histone Demethylase Assay (MALDI-TOF based)
This assay directly measures the enzymatic activity of histone demethylases and the inhibitory effect of compounds like GSK-J1.
-
Reaction Setup: Incubate the purified histone demethylase (e.g., JMJD3 or UTX) with a biotinylated peptide substrate containing the target methylated lysine (e.g., H3K27me3). The reaction buffer should contain necessary cofactors like Fe(II), α-ketoglutarate, and ascorbate.[14]
-
Inhibitor Addition: Add varying concentrations of GSK-J1 to the reaction mixtures.
-
Reaction Termination: Stop the reaction by adding a chelating agent like EDTA.[14]
-
Sample Preparation and Analysis: Desalt the reaction products and spot them onto a MALDI plate with a suitable matrix. Analyze the samples using a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometer to detect the mass shift corresponding to the demethylation of the peptide substrate.[14]
Caption: A typical workflow for investigating the cellular effects of GSK-J1 treatment.
Conclusion
This compound is a powerful research tool for dissecting the roles of JMJD3 and UTX in health and disease. Its ability to modulate the epigenetic landscape, particularly by increasing H3K27me3 levels, leads to profound changes in cellular signaling, with the inhibition of the pro-inflammatory TLR4-NF-κB axis being a prominent and well-characterized outcome. This guide provides a foundational understanding of the cellular and molecular mechanisms of GSK-J1, offering valuable insights for researchers in epigenetics, inflammation, and drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 4. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JMJD3 in the regulation of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. xcessbio.com [xcessbio.com]
GSK-J1's Impact on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J1 is a potent and selective small-molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases KDM6B (JMJD3) and KDM6A (UTX). By inhibiting these enzymes, GSK-J1 effectively increases the global levels of the repressive histone mark H3K27me3, leading to significant alterations in gene transcription. This technical guide provides an in-depth overview of the core mechanisms of GSK-J1 action, quantitative data on its effects, detailed experimental protocols for studying its activity, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
GSK-J1 functions as a competitive inhibitor of α-ketoglutarate, a crucial cofactor for the catalytic activity of JmjC domain-containing histone demethylases. By binding to the active site of KDM6B and KDM6A, GSK-J1 prevents the demethylation of histone H3 at lysine (B10760008) 27. The trimethylated state of H3K27 (H3K27me3) is a key epigenetic mark associated with gene silencing. The accumulation of H3K27me3 at gene promoters and enhancer regions leads to a more condensed chromatin structure, thereby repressing the transcription of target genes. This mechanism is particularly significant in contexts where KDM6B/A are overexpressed or hyperactive, such as in certain inflammatory conditions and cancers.
Quantitative Data on GSK-J1's Effects
The following tables summarize the quantitative effects of GSK-J1 and its cell-permeable prodrug, GSK-J4, on various cellular and molecular parameters.
Table 1: Inhibitory Activity of GSK-J1 and GSK-J4
| Compound | Target | IC50 | Assay Type | Reference |
| GSK-J1 | KDM6B (JMJD3) | 60 nM | Cell-free | [1] |
| GSK-J4 | KDM6B (JMJD3) | 8.6 µM | In vitro | [2] |
| GSK-J4 | KDM6A (UTX) | 6.6 µM | In vitro | [2] |
| GSK-J4 | TNF-α production | 9 µM | Human primary macrophages | [2] |
Table 2: Effect of GSK-J4 on Cell Viability and Proliferation
| Cell Line | Treatment Concentration | Duration | Effect | Reference |
| Kasumi-1 (AML) | Not specified | Not specified | Reduced proliferation and colony-forming ability | [3] |
| Multiple Myeloma | EC50 of 1.0 +/- 0.6 μM | 72 hours | Anti-proliferative, increased apoptosis | [1] |
| PC-3 (Prostate Cancer) | 20 µM | 24 and 48 hours | 50% decrease in cell viability | |
| LNCaP (Prostate Cancer) | Not specified | Not specified | Increased sensitivity compared to PC-3 | [4] |
Table 3: Impact of GSK-J4 on Gene Expression (RNA-Seq Data)
| Cell Type | Treatment Conditions | Number of Differentially Expressed Genes | Key Downregulated Pathways/Genes | Reference |
| Kasumi-1 (AML) | Not specified | 1375 up, 1354 down | DNA replication, cell-cycle, HOX genes | [3] |
| JJN3 (Multiple Myeloma) | Time series (3, 6, 24 hr) | >2060 | ATF4 and MTF1-dependent stress responses | [1] |
Table 4: Effect of GSK-J4 on Inflammatory Gene Expression
| Gene | Cell Type | Treatment | Effect | Reference |
| TNF-α, IL-1β, IL-6 | LPS-stimulated mouse mammary epithelial cells | GSK-J1 | Decreased expression | [5] |
Signaling Pathways and Experimental Workflows
GSK-J1 Signaling Pathway
Caption: Mechanism of GSK-J1 action on gene transcription.
Experimental Workflow for ChIP-qPCR
References
- 1. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. bio-rad.com [bio-rad.com]
Methodological & Application
Application Notes and Protocols: GSK-J1 Treatment in Primary Human Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1] In primary human macrophages, these enzymes play a critical role in regulating the expression of pro-inflammatory genes. By inhibiting JMJD3 and UTX, GSK-J1 prevents the removal of the repressive histone mark H3K27me3 from the promoters of these genes, leading to a suppression of their transcription and a subsequent reduction in the inflammatory response.[2][3][4] Due to its low cell permeability, the ethyl ester prodrug, GSK-J4, is often used in cell-based assays. GSK-J4 readily crosses the cell membrane and is rapidly hydrolyzed by intracellular esterases to the active form, GSK-J1.[2][4]
These application notes provide a comprehensive overview of the use of GSK-J4 to study the effects of GSK-J1 in primary human macrophages, including detailed protocols for cell isolation and culture, inhibitor treatment, and downstream analysis of inflammatory responses.
Mechanism of Action
GSK-J1 acts as a competitive inhibitor of α-ketoglutarate, a cofactor required for the catalytic activity of JMJD3 and UTX.[2] This inhibition leads to an accumulation of the repressive H3K27me3 mark at the promoters of inflammatory genes, thereby preventing the recruitment of RNA polymerase II and suppressing gene transcription.[4][5] This mechanism has been shown to effectively reduce the production of pro-inflammatory cytokines, such as TNF-α, in response to stimuli like lipopolysaccharide (LPS).[2]
Caption: GSK-J4 enters the cell and is converted to GSK-J1, which inhibits JMJD3/UTX, leading to increased H3K27me3 and reduced inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for GSK-J1 and its prodrug GSK-J4 in relevant assays.
| Compound | Target | Assay Type | IC50 | Reference |
| GSK-J1 | JMJD3 (KDM6B) | Cell-free | 60 nM | [6] |
| GSK-J4 | JMJD3 (KDM6B) | Cell-based | 8.6 µM | [1] |
| GSK-J4 | UTX (KDM6A) | Cell-based | 6.6 µM | [1] |
Table 1: Inhibitory Potency of GSK-J1 and GSK-J4
| Treatment | Cell Type | Effect Measured | IC50 | Reference |
| GSK-J4 + LPS | Primary Human Macrophages | TNF-α Production | 9 µM | [1][2] |
| GSK-J4 (60 µM) + LPS | Primary Human Macrophages | TNF-α Induction Suppression | ~70% | [7] |
| GSK-J4 (60 µM) + IL-4 | Primary Human Macrophages | CD206 Induction Inhibition | ~30% | [7] |
| GSK-J4 (5 µM) + Palmitate | Diabetic Mouse Wound Macrophages | Il1b and Il12 Gene Expression | Negated Upregulation | [8] |
Table 2: Functional Effects of GSK-J4 in Macrophages
Experimental Protocols
Protocol 1: Isolation and Differentiation of Primary Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.
-
Cell Seeding: Resuspend the enriched monocytes in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in tissue culture plates at a desired density.
-
Macrophage Differentiation: Add 50 ng/mL of human M-CSF to the culture medium to promote differentiation into macrophages.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days. Replace the culture medium with fresh medium containing M-CSF every 2-3 days.
-
Confirmation of Differentiation: After 6-7 days, confirm macrophage differentiation by observing the characteristic adherent, spindle-shaped morphology under a microscope.
Caption: A streamlined workflow for generating mature macrophages from whole blood.
Protocol 2: GSK-J4 Treatment of Primary Human Macrophages
This protocol details the treatment of differentiated primary human macrophages with GSK-J4 to inhibit JMJD3/UTX activity.
Materials:
-
GSK-J4 (and its inactive control, GSK-J5, if desired)
-
DMSO (vehicle control)
-
Differentiated primary human macrophages (from Protocol 1)
-
Lipopolysaccharide (LPS) or other desired stimulus
Procedure:
-
Prepare GSK-J4 Stock Solution: Dissolve GSK-J4 in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Pre-treatment: On the day of the experiment, dilute the GSK-J4 stock solution in culture medium to the desired final concentrations (e.g., 1 µM to 30 µM). Pre-treat the differentiated macrophages with the GSK-J4-containing medium for 1-2 hours before stimulation. Include a vehicle control (DMSO) and an inactive control (GSK-J5) if applicable.
-
Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., 100 ng/mL LPS) to the wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 2-24 hours) depending on the downstream application.
-
Harvesting: After incubation, harvest the cell supernatant for cytokine analysis and/or lyse the cells for protein or RNA extraction.
Protocol 3: Analysis of Cytokine Production by ELISA
This protocol describes the quantification of a specific cytokine (e.g., TNF-α) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit)
-
Cell culture supernatants from GSK-J4 treated and control macrophages
-
Plate reader
Procedure:
-
Perform ELISA: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants and standards, followed by the addition of a detection antibody and a substrate for color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance values to the standard curve.
Protocol 4: Western Blot for H3K27me3
This protocol outlines the detection of changes in global H3K27me3 levels in response to GSK-J4 treatment.
Materials:
-
Cell lysates from GSK-J4 treated and control macrophages
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Analysis: Quantify the band intensities to determine the relative change in H3K27me3 levels.
Protocol 5: Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27me3 at the TNFA Promoter
This protocol describes a method to assess the enrichment of the H3K27me3 mark at the promoter of the TNFA gene.
Materials:
-
GSK-J4 treated and control macrophages
-
Formaldehyde (for cross-linking)
-
ChIP-grade anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Reagents for cell lysis, chromatin shearing (sonication), immunoprecipitation, and DNA purification
-
qPCR primers for the TNFA promoter and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cross-linking and Chromatin Preparation: Cross-link proteins to DNA with formaldehyde. Lyse the cells and shear the chromatin into fragments of 200-500 bp by sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the anti-H3K27me3 antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification: Elute the chromatin from the beads, reverse the cross-links, and purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the TNFA promoter. Analyze the data to determine the relative enrichment of H3K27me3 at the target locus compared to a negative control region and input DNA.
Caption: Overview of the experimental pipeline to study the impact of GSK-J4 on macrophage inflammatory responses.
Troubleshooting
-
Low Macrophage Yield: Ensure optimal PBMC isolation and monocyte enrichment. Check the viability and concentration of M-CSF.
-
High Cell Death with GSK-J4 Treatment: Perform a dose-response curve to determine the optimal non-toxic concentration of GSK-J4 for your specific donor cells. A cell viability assay (e.g., MTT or LDH assay) is recommended.
-
Variability in Cytokine Production: Macrophage responses can vary between donors. It is crucial to use multiple donors for experiments to ensure the reproducibility of the results.
-
Weak Signal in Western Blot: Optimize protein extraction and loading amounts. Ensure the primary and secondary antibodies are used at the recommended dilutions.
-
High Background in ChIP: Optimize the sonication conditions to achieve the correct chromatin fragment size. Ensure adequate washing steps to remove non-specific binding. Include a non-specific IgG control in your ChIP experiment.
Conclusion
GSK-J1, delivered via its prodrug GSK-J4, is a valuable tool for investigating the role of H3K27 demethylation in regulating the inflammatory functions of primary human macrophages. The protocols outlined in these application notes provide a framework for researchers to explore the therapeutic potential of targeting JMJD3 and UTX in inflammatory and autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 使用无血清和无异源细胞培养基将人外周血单个核细胞(PBMC)体外分化为M1或M2巨噬细胞 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Protocol to drive human monocyte-to-macrophage polarization in vitro using tumor conditioned media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of Epigenetic Modifiers, Including KDM6B, by Interferon-γ and Interleukin-4 in Human Macrophages [frontiersin.org]
- 8. Palmitate-TLR4 Signaling Regulates the Histone Demethylase, JMJD3, in Macrophages and Impairs Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammatory Response in Mastitis Models Using GSK-J1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastitis, an inflammation of the mammary gland, poses a significant challenge in both human health and the dairy industry, leading to considerable economic losses and health complications. The inflammatory cascade in mastitis is complex, involving a host of pro-inflammatory cytokines and signaling pathways. Recent research has highlighted the role of epigenetic modifications in regulating this inflammatory response. One key area of interest is the histone demethylase, Jumonji domain-containing 3 (JMJD3), which is upregulated during mastitis.
GSK-J1 is a potent and selective small molecule inhibitor of the H3K27 histone demethylase JMJD3 (also known as KDM6B) and the closely related UTX (KDM6A). By inhibiting JMJD3, GSK-J1 prevents the demethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark. This leads to the silencing of pro-inflammatory gene transcription. In mastitis models, GSK-J1 has been shown to alleviate the inflammatory response by modulating the Tlr4/NF-κB signaling pathway, making it a valuable tool for studying the epigenetic regulation of inflammation in this disease.[1][2]
These application notes provide detailed protocols for the use of GSK-J1 in both in vivo and in vitro mastitis models to investigate its anti-inflammatory effects and mechanisms of action.
Mechanism of Action of GSK-J1 in Mastitis
In the context of mastitis induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria, the expression of JMJD3 is significantly increased. JMJD3 acts to remove the repressive H3K27me3 mark from the promoters of pro-inflammatory genes, such as Toll-like receptor 4 (Tlr4), Tumor necrosis factor-alpha (Tnfa), Interleukin-1 beta (Il1b), and Interleukin-6 (Il6), leading to their transcription and subsequent inflammation.
GSK-J1 inhibits the enzymatic activity of JMJD3. This inhibition results in the maintenance of H3K27me3 levels at the promoters of these inflammatory genes, which in turn suppresses their expression. By downregulating Tlr4, GSK-J1 also impedes the downstream activation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][2]
References
- 1. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: GSK-J4, the Cell-Permeable H3K27 Demethylase Inhibitor
Introduction
GSK-J4 is a potent, selective, and cell-permeable small molecule inhibitor of the Jumonji domain-containing histone demethylases. It is the ethyl ester prodrug of GSK-J1, which is rapidly hydrolyzed by intracellular esterases to its active acid form, GSK-J1.[1][2] This conversion allows for efficient penetration of the cell membrane and subsequent target engagement. GSK-J4 primarily targets the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[3][4] The inhibition of these enzymes leads to an increase in the global levels of the repressive histone mark, tri-methylated lysine (B10760008) 27 on histone H3 (H3K27me3).[5]
The epigenetic regulation of gene expression is a critical component of numerous biological processes, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The methylation of H3K27 is a key repressive mark that is removed by JMJD3 and UTX. By inhibiting these demethylases, GSK-J4 provides a powerful tool for researchers to investigate the role of H3K27me3 in gene silencing, cellular differentiation, and disease pathogenesis. Its applications span diverse fields, from oncology and immunology to developmental biology.
Mechanism of Action
GSK-J4 functions as a competitive inhibitor of JMJD3 and UTX by binding to the active site of these enzymes. This binding prevents the demethylation of H3K27me3, leading to its accumulation. The increased levels of this repressive mark on gene promoters result in the silencing of target gene expression. This targeted epigenetic modulation allows for the investigation of pathways regulated by H3K27me3 dynamics. One of the key pathways affected by GSK-J4 is the PI3K/AKT/NF-κB signaling cascade, which is crucial in cell survival, proliferation, and inflammation.[6][7]
Figure 1: Mechanism of GSK-J4 Action.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations and IC50 values of GSK-J4 in various cell lines and assays.
Table 1: IC50 Values of GSK-J4
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| JMJD3/KDM6B | Cell-free assay | 8.6 µM | [3] |
| UTX/KDM6A | Cell-free assay | 6.6 µM | [3] |
| TNF-α Production | Human Primary Macrophages | 9 µM | [1][4][8] |
| Cell Viability | Y79 (Retinoblastoma) | 0.68 µM (48h) | [6] |
| Cell Viability | WERI-Rb1 (Retinoblastoma) | 2.15 µM (48h) | [6] |
| Cell Viability | PC3 (Prostate Cancer) | 1.213 µM | [9] |
| Cell Viability | C42B (Prostate Cancer) | 0.7166 µM | [9] |
| Cell Viability | LNCaP (Prostate Cancer) | ~20 µM (48h) | [10] |
Table 2: Effective Concentrations of GSK-J4 in In Vitro Studies
| Cell Line | Application | Concentration | Treatment Time | Observed Effect | Reference |
| KG-1a (AML) | Apoptosis Induction | 2-10 µM | 48h | Increased apoptosis | [11] |
| Kasumi-1 (AML) | Cell Cycle Arrest | 5.5 µM | Not specified | G0/G1 arrest | [12] |
| Retinoblastoma Cells | Cell Cycle Arrest | 0.2-2.4 µM | 48h | G2/M arrest | [6] |
| Mouse Podocytes | H3K27me3 Increase | 5 µM | 48h | Increased H3K27me3 levels | [3] |
| Zebrafish Larvae | H3K27me3 Increase | 10 µM | 48h | Increased H3K27me3 levels | [13][14] |
| NIH3T3 | Shh Pathway Inhibition | 30 µM | 24h | Decreased Gli1 expression | [15] |
| Macrophages (RAW264.7) | Cytokine Suppression | 4 µM | 1h pre-treatment | Reduced LPS-induced cytokine mRNA | [16] |
Detailed Experimental Protocols
Protocol 1: Preparation of GSK-J4 Stock Solution
-
Reconstitution: GSK-J4 is typically supplied as a solid. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (B87167) (DMSO).[4][6][17] For example, to make a 10 mM stock solution, dissolve the appropriate mass of GSK-J4 in DMSO.
-
Solubility: The solubility of GSK-J4 in DMSO is high, often reported as ≥10 mM.[8] Gentle warming at 37°C or sonication can aid in dissolution.[8]
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[2][17] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Treatment of Adherent Cancer Cells
-
Cell Seeding: Plate the desired cancer cell line (e.g., PC-3, LNCaP) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
GSK-J4 Dilution: On the day of the experiment, thaw the GSK-J4 stock solution and dilute it to the desired final concentration using pre-warmed complete culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of GSK-J4 or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[6][10]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as cell viability assays, Western blotting, or RNA extraction.
Figure 2: General In Vitro Experimental Workflow.
Protocol 3: Western Blot Analysis of H3K27me3 Levels
-
Cell Lysis and Histone Extraction:
-
Treat cells with GSK-J4 as described in Protocol 2.
-
Harvest cells and wash with ice-cold PBS.
-
Extract histones using an acid extraction method or a commercial kit. Briefly, lyse the cells in a hypotonic buffer, pellet the nuclei, and extract histones with 0.2 M H2SO4. Precipitate the histones with trichloroacetic acid.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
-
SDS-PAGE and Transfer:
-
Separate 15-30 µg of histone extract on a 15% SDS-polyacrylamide gel.[18]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., rabbit anti-H3K27me3) overnight at 4°C.[18][19]
-
Incubate with a primary antibody against total Histone H3 as a loading control.[18][19]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the H3K27me3 signal to the total Histone H3 signal.[18]
-
Protocol 4: Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of GSK-J4 concentrations as described in Protocol 2.[11]
-
Reagent Addition:
-
For MTT assay: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[20]
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[11][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 5: Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27me3
-
Cell Treatment and Cross-linking: Treat cells with GSK-J4 as described in Protocol 2. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest the cells, lyse them, and sonicate the nuclear pellet to shear the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody against H3K27me3 or a negative control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter regions of target genes of interest. Analyze the data using the percent input method or fold enrichment over IgG.[15][21]
Signaling Pathway Modulation
GSK-J4 has been shown to modulate the PI3K/AKT/NF-κB signaling pathway, which is frequently dysregulated in cancer. Inhibition of JMJD3/UTX by GSK-J4 can lead to the suppression of this pathway, contributing to its anti-proliferative and pro-apoptotic effects in cancer cells.
Figure 3: GSK-J4 Modulation of the PI3K/AKT/NF-κB Pathway.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-J4 | Histone Demethylase | Apoptosis | TargetMol [targetmol.com]
- 3. GSK-J4 | Histone Demethylase | CAS 1373423-53-0 | Buy GSK-J4 from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Inhibition of H3K27me3 Histone Demethylase Activity Prevents the Proliferative Regeneration of Zebrafish Lateral Line Neuromasts [frontiersin.org]
- 15. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. broadpharm.com [broadpharm.com]
- 21. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GSK-J1 in High-Throughput Screening Assays
Introduction
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2][3] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27me3 and H3K27me2), a key epigenetic mark associated with transcriptional repression.[4][5][6] By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global H3K27me3 levels, thereby influencing gene expression.[1][7] This mechanism makes GSK-J1 a valuable chemical probe for studying the biological roles of H3K27 demethylation in various processes, including development, inflammation, and cancer.[5][7][8]
High-throughput screening (HTS) assays are essential for discovering and characterizing novel modulators of enzyme activity. For histone demethylases like JMJD3, several HTS-compatible formats have been developed, including AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[9][10] These assays provide robust and sensitive platforms for quantifying enzyme activity and assessing the potency of inhibitors like GSK-J1 in a large-scale format.
This document provides detailed protocols for utilizing GSK-J1 in two common HTS formats: an AlphaLISA-based assay and a TR-FRET-based assay.
Mechanism of Action and Signaling Pathway
JMJD3 and UTX are Fe(II) and α-ketoglutarate-dependent oxygenases that catalyze the demethylation of H3K27me3/2.[4][9] This process converts the repressive H3K27me3 mark to H3K27me2 or H3K27me1, leading to a chromatin state that is more permissive for transcription, particularly at developmentally regulated genes like the HOX gene clusters.[4][5] GSK-J1 acts as a competitive inhibitor with respect to the α-ketoglutarate co-factor, binding to the active site of the enzyme and preventing the demethylation reaction.[8] This inhibition maintains the repressive H3K27me3 mark, leading to the silencing of target genes.
Figure 1. Mechanism of GSK-J1 inhibition of the JMJD3/UTX signaling pathway.
Quantitative Data
GSK-J1 exhibits high potency against JMJD3 and UTX. Its inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50). The selectivity of GSK-J1 is demonstrated by its significantly lower potency against other histone demethylase subfamilies.
| Target Enzyme | Inhibitor | IC50 (nM) | Assay Type | Reference |
| JMJD3 (KDM6B) | GSK-J1 | 60 | Cell-free | [1][2] |
| UTX (KDM6A) | GSK-J1 | 53 - 60 | Cell-free | [1][11] |
| JARID1B (KDM5B) | GSK-J1 | 950 | Cell-free | [1][12] |
| JARID1C (KDM5C) | GSK-J1 | 1760 | Cell-free | [1][12] |
| JMJD3 (KDM6B) | GSK-J2 (inactive control) | > 100,000 | Cell-free | [12] |
Experimental Protocols
Protocol 1: AlphaLISA HTS Assay for JMJD3 Inhibition
This protocol describes a homogeneous, bead-based assay to measure the demethylation of a biotinylated H3K27me3 peptide substrate by the JMJD3 enzyme. Inhibition of the enzyme by compounds like GSK-J1 results in a decreased AlphaLISA signal.[9][12]
Experimental Workflow Diagram
Figure 2. Workflow for a JMJD3 AlphaLISA high-throughput screening assay.
Materials and Reagents:
-
Enzyme: Recombinant human JMJD3 (KDM6B)
-
Substrate: Biotinylated histone H3 (21-44) K27me3 peptide
-
Inhibitor: GSK-J1 (and inactive control GSK-J2)
-
Co-factors: α-ketoglutarate (2-oxoglutarate), L-Ascorbic Acid, (NH4)2Fe(SO4)2·6H2O (FAS)
-
Detection: AlphaLISA anti-H3K27me2 Acceptor beads, Streptavidin-coated Donor beads
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20[12]
-
Plate Reader: An AlphaScreen-capable microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of GSK-J1 in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. Include wells with DMSO only for high (100% activity) and low (no enzyme) controls.
-
Enzyme Addition: Dilute JMJD3 enzyme to a working concentration (e.g., 4 nM, final concentration 1 nM) in assay buffer.[12] Add 5 µL of the diluted enzyme to each well containing the compound.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate master mix containing the biotin-H3K27me3 peptide (e.g., final concentration 300 nM), α-ketoglutarate, ascorbic acid, and FAS in assay buffer.[12] Add 5 µL of this mix to each well to start the demethylase reaction.
-
Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding 5 µL of a detection mix containing AlphaLISA anti-H3K27me2 Acceptor beads in an appropriate buffer, which may contain a chelating agent like EDTA. Incubate for 60 minutes at room temperature in the dark.
-
Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor beads, diluted in the same buffer.
-
Final Incubation: Incubate for another 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on a compatible microplate reader, exciting at 680 nm and measuring emission at 615 nm.
-
Data Analysis: Calculate the percent inhibition for each GSK-J1 concentration relative to the DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: TR-FRET HTS Assay for JMJD3 Inhibition
This protocol uses the principle of time-resolved fluorescence resonance energy transfer to detect the product of the demethylase reaction. A terbium (Tb)-labeled antibody (donor) recognizes a tag on the histone substrate, and an acceptor fluorophore-labeled antibody recognizes the demethylated product. Enzyme activity brings the donor and acceptor into proximity, generating a FRET signal.
Materials and Reagents:
-
Enzyme: Recombinant human JMJD3 (KDM6B)
-
Substrate: Biotinylated histone H3K27me3 peptide
-
Inhibitor: GSK-J1
-
Co-factors: α-ketoglutarate, L-Ascorbic Acid, FAS
-
Detection Reagents:
-
Europium or Terbium-labeled Streptavidin (Donor)
-
Acceptor-labeled anti-H3K27me2 antibody (e.g., labeled with d2 or APC)
-
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 0.1% BSA
-
Plates: 384-well low-volume black plates
-
Plate Reader: A TR-FRET compatible microplate reader
Procedure:
-
Compound Plating: Dispense GSK-J1 dilutions and DMSO controls into a 384-well plate as described in the AlphaLISA protocol.
-
Enzyme & Substrate Addition: Prepare a master mix containing the JMJD3 enzyme, biotin-H3K27me3 peptide, and all necessary co-factors (α-KG, ascorbate, FAS) in assay buffer. Add this mix to the wells.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the Tb-labeled streptavidin and the acceptor-labeled anti-H3K27me2 antibody in a TR-FRET detection buffer (often provided by the reagent manufacturer). Add this mix to all wells to stop the reaction and initiate detection.
-
Incubation: Incubate the plate for 60 minutes to 2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET plate reader, with excitation around 340 nm and measuring emissions at two wavelengths (e.g., ~620 nm for the donor and ~665 nm for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. Use this ratio to determine the percent inhibition and calculate the IC50 for GSK-J1.
GSK-J1 is a critical tool for investigating the epigenetic regulation mediated by H3K27 demethylases. The AlphaLISA and TR-FRET assay protocols detailed here provide robust, high-throughput methods for identifying and characterizing inhibitors of JMJD3 and UTX. These assays are highly adaptable for screening large compound libraries and for performing detailed mechanistic studies, thereby accelerating drug discovery efforts in the field of epigenetics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK J1 |GSK-J1 | Histone demethylase inhibitor | Hello Bio [hellobio.com]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The H3K27me3 demethylase UTX in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 12. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 13. resources.revvity.com [resources.revvity.com]
Probing GSK-J1 Target Engagement with Cellular Thermal Shift Assay (CETSA®)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and quantify the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a physiologically relevant cellular environment. This technique relies on the principle that the thermal stability of a protein is altered upon ligand binding. The inhibitor GSK-J1 is a potent and selective inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A), which are key epigenetic regulators involved in various cellular processes, including inflammation, differentiation, and cancer.[1] Demonstrating that GSK-J1 effectively binds to its intended targets in cells is a critical step in drug discovery and validation. These application notes provide detailed protocols for utilizing CETSA to assess the target engagement of GSK-J1 with JMJD3/KDM6B and UTX/KDM6A.
Principle of CETSA
CETSA leverages the ligand-induced stabilization of proteins against thermal denaturation. When cells are heated, proteins begin to unfold and aggregate. In the presence of a binding ligand, the target protein is stabilized, resulting in a higher melting temperature (Tm) compared to the unbound state. This thermal shift (ΔTm) is a direct measure of target engagement. CETSA experiments can be performed in two primary formats:
-
Melt Curve (Thermal Profile): Cells are treated with a fixed concentration of the compound and then subjected to a temperature gradient. The amount of soluble protein remaining at each temperature is quantified to generate a melting curve. A shift in this curve in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response (ITDR): Cells are treated with varying concentrations of the compound and then heated at a single, optimized temperature. The concentration-dependent increase in the amount of soluble protein is used to determine the cellular half-maximal effective concentration (EC50), reflecting the potency of the compound in a cellular context.[2]
Data Presentation
While specific quantitative CETSA data for GSK-J1 is not extensively available in the public domain, a thermal shift screening has demonstrated that GSK-J1 binding to its targets, JMJD3 and UTX, results in a significant thermal stabilization of over 1°C.[3] The following tables are templates that can be populated with experimental data obtained from performing the protocols outlined below.
Table 1: Thermal Shift (ΔTm) for JMJD3/KDM6B and UTX/KDM6A upon GSK-J1 Treatment
| Target Protein | GSK-J1 Concentration (µM) | Vehicle Tm (°C) | GSK-J1 Treated Tm (°C) | ΔTm (°C) |
| JMJD3/KDM6B | 10 | Enter Data | Enter Data | >1[3] |
| UTX/KDM6A | 10 | Enter Data | Enter Data | >1[3] |
Table 2: Isothermal Dose-Response CETSA for GSK-J1 Target Engagement
| Target Protein | Optimal Heat Challenge Temperature (°C) | GSK-J1 Cellular EC50 (µM) |
| JMJD3/KDM6B | Determine Experimentally | Enter Data |
| UTX/KDM6A | Determine Experimentally | Enter Data |
Experimental Protocols
I. CETSA Melt Curve Protocol for GSK-J1 Target Engagement
This protocol is designed to determine the thermal stabilization of JMJD3/KDM6B or UTX/KDM6A by GSK-J1.
Materials:
-
Cell line expressing the target protein (e.g., HEK293T, HL-60, or other relevant cell line)
-
Cell culture medium and supplements
-
GSK-J1 (and its inactive analogue GSK-J2 as a negative control, if available)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against JMJD3/KDM6B or UTX/KDM6A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of GSK-J1 (e.g., 10 µM) or an equivalent volume of DMSO for 1-2 hours in a CO2 incubator.
-
-
Cell Harvesting and Preparation:
-
Harvest cells by scraping or trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a concentration of approximately 1-5 x 10^7 cells/mL.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes.[4] A no-heat control (room temperature or 37°C) should be included.
-
After the heat challenge, cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with intermittent vortexing. Alternatively, perform three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Prepare samples for Western blotting by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for JMJD3/KDM6B or UTX/KDM6A, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of each band to the intensity of the no-heat control.
-
Plot the normalized soluble protein fraction against the temperature for both the vehicle and GSK-J1-treated samples to generate the melting curves.
-
Determine the Tm for each condition, which is the temperature at which 50% of the protein is denatured. The difference in Tm between the vehicle and GSK-J1-treated samples represents the thermal shift (ΔTm).
-
II. Isothermal Dose-Response (ITDR) CETSA Protocol for GSK-J1
This protocol is used to determine the cellular EC50 of GSK-J1 for its targets.
Procedure:
-
Determine the Optimal Heating Temperature:
-
From the melt curve experiment, identify a temperature that results in significant, but not complete, denaturation of the target protein in the absence of the ligand (typically in the steep part of the curve). This will be the temperature used for the ITDR experiment.
-
-
Cell Treatment with GSK-J1 Dose-Response:
-
Prepare a serial dilution of GSK-J1 (e.g., from 0.01 µM to 100 µM) in cell culture medium.
-
Treat cells with the different concentrations of GSK-J1 or DMSO for 1-2 hours.
-
-
Cell Harvesting, Heat Challenge, and Analysis:
-
Follow steps 2-6 from the Melt Curve Protocol, but perform the heat challenge at the single, pre-determined optimal temperature for all samples.
-
-
Data Analysis:
-
Quantify the band intensities for each GSK-J1 concentration.
-
Normalize the data to the DMSO control.
-
Plot the normalized soluble protein fraction against the logarithm of the GSK-J1 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular EC50 value.[4]
-
Visualizations
CETSA Experimental Workflow
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
JMJD3/KDM6B Signaling Pathway
Caption: Simplified signaling pathway of JMJD3 (KDM6B) and the inhibitory action of GSK-J1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-J1 in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases KDM6B (JMJD3) and KDM6A (UTX).[1] In cancer research, the aberrant regulation of histone methylation is a key driver of tumorigenesis. The trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) is a repressive epigenetic mark. The enzymes JMJD3 and UTX remove this mark, leading to gene activation. By inhibiting these demethylases, GSK-J1 and its cell-permeable ethyl ester prodrug, GSK-J4, can increase global H3K27me3 levels, resulting in the silencing of genes implicated in cancer cell proliferation, survival, and other oncogenic processes.[2] These application notes provide an overview of the use of GSK-J4 in cancer research models and detailed protocols for key experimental assays.
Mechanism of Action
GSK-J1 acts as a competitive inhibitor of α-ketoglutarate, a cofactor required for the catalytic activity of JmjC domain-containing histone demethylases. This leads to the specific inhibition of JMJD3 and UTX, preventing the demethylation of H3K27me3. The resulting accumulation of this repressive mark at gene promoters leads to transcriptional repression. In various cancer models, this has been shown to induce cell cycle arrest, promote apoptosis, and inhibit tumor growth.[2][3]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by GSK-J1/J4.
Caption: GSK-J1/J4 inhibits JMJD3/UTX, increasing H3K27me3 and repressing oncogenes.
Data Presentation
In Vitro Efficacy of GSK-J4 in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of GSK-J4 has been determined in a variety of cancer cell lines, demonstrating its potential as an anti-cancer agent.
| Cancer Type | Cell Line | IC50 (µM) | Assay Duration (hours) | Reference |
| Prostate Cancer | PC-3 | ~20 | 48 | --INVALID-LINK--[1] |
| LNCaP | ~20 | 48 | --INVALID-LINK--[1] | |
| C42B | 0.7166 | Not Specified | --INVALID-LINK--[4] | |
| Acute Myeloid Leukemia | KG-1 | 2.84 | 72 | --INVALID-LINK--[3] |
| KG-1a | 3.05 | 72 | --INVALID-LINK--[3] | |
| Kasumi-1 | 5.52 | 72 | --INVALID-LINK--[3] | |
| THP-1 | >20 | 72 | --INVALID-LINK--[3] | |
| Retinoblastoma | Y79 | 0.68 | 48 | --INVALID-LINK-- |
| WERI-Rb1 | 2.15 | 48 | --INVALID-LINK-- |
Experimental Protocols
The following diagram provides a general workflow for studying the effects of GSK-J4 on cancer cells in vitro.
Caption: A typical workflow for evaluating the in vitro effects of GSK-J4 on cancer cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of GSK-J4 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GSK-J4 (cell-permeable prodrug)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
GSK-J4 Treatment:
-
Prepare a stock solution of GSK-J4 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of GSK-J4 in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest GSK-J4 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK-J4 or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[5]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following GSK-J4 treatment.
Materials:
-
Cancer cells treated with GSK-J4 (as described in Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsin-EDTA, and then combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after GSK-J4 treatment.
Materials:
-
Cancer cells treated with GSK-J4
-
PBS, cold
-
70% Ethanol (B145695), cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content. The G0/G1 peak will have the lowest DNA content, the G2/M peak will have approximately twice the DNA content of the G0/G1 peak, and the S phase will be the region between the two peaks.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
Conclusion
GSK-J1 and its prodrug GSK-J4 are valuable tools for investigating the role of H3K27me3 demethylases in cancer. The protocols provided here offer a framework for assessing the anti-cancer effects of these compounds in various in vitro models. Researchers can adapt these methodologies to their specific cancer models and experimental questions to further elucidate the therapeutic potential of targeting epigenetic pathways in oncology.
References
- 1. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. kumc.edu [kumc.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: GSK-J1 for Investigating Neurodevelopmental Processes
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji domain-containing protein 3 (JMJD3), also known as KDM6B, and the ubiquitously transcribed tetratricopeptide repeat protein, X-linked (UTX), also known as KDM6A.[1][2] These enzymes are histone demethylases responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27me3 and H3K27me2).[3] The methylation of H3K27 is a critical epigenetic mark associated with transcriptional repression. By inhibiting JMJD3 and UTX, GSK-J1 effectively increases global levels of H3K27me3, leading to the silencing of target genes.[1][3]
Histone post-translational modifications play a pivotal role in regulating gene expression and cell fate determination during the development of the central nervous system.[3] The ability of GSK-J1 to modulate these epigenetic states makes it a valuable chemical probe for investigating neurodevelopmental processes such as cell proliferation, differentiation, maturation, and apoptosis.[3] These notes provide an overview of GSK-J1's mechanism, applications, and detailed protocols for its use in neurodevelopmental research.
Mechanism of Action
GSK-J1 functions by competitively binding to the active site of JMJD3/UTX demethylases. The propanoic acid group of GSK-J1 mimics the binding of the enzyme's cofactor, α-ketoglutarate.[4] This inhibition prevents the demethylation of H3K27me3, a repressive epigenetic mark. The sustained hypermethylation of H3K27 at specific gene promoters leads to chromatin compaction and transcriptional repression, thereby influencing the expression of genes critical for neuronal development and cell fate decisions.[5]
Caption: GSK-J1 inhibits JMJD3/UTX, increasing H3K27me3 levels and repressing target gene expression.
Data Presentation
Table 1: Potency and Selectivity of GSK-J1
This table summarizes the half-maximal inhibitory concentrations (IC50) of GSK-J1 against various histone demethylases. The data highlights its high potency for the KDM6 subfamily (JMJD3/UTX).
| Target Demethylase | Alternative Name | IC50 Value | Reference |
| JMJD3 | KDM6B | 28 - 60 nM | [1][2][6] |
| UTX | KDM6A | 53 nM | [6] |
| KDM5B | JARID1B | 170 nM | [6] |
| KDM5C | JARID1C | 550 nM | [6] |
| KDM5A | JARID1A | 6.8 µM | [6] |
Table 2: Recommended Working Concentrations for GSK-J1
This table provides starting concentrations for in vitro and in vivo experiments based on published studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific model system.
| Experimental System | Species/Cell Type | Concentration Range | Treatment Duration | Application | Reference |
| In Vitro | Rat Retinal Explants | 1 µM | 24 - 72 hours | Neuronal Differentiation | [3] |
| Human Macrophages | 1 - 10 µM | 24 hours | TNF-α Production | [1] | |
| Mouse Mammary Epithelial Cells | 1 - 10 µM | 18 hours | Inflammatory Response | [5] | |
| In Vivo | Rat | 0.1 - 10 mg/kg (i.p.) | Single Dose | Sleep-Wake Cycle | [7][8] |
| Mouse | 1 mg/kg (i.p.) | Pre-treatment | Anti-inflammatory | [5] | |
| Zebrafish Larvae (5 dpf) | 10 µM (in water) | 24 hours | Hair Cell Regeneration | [2] |
Experimental Protocols
Protocol 1: In Vitro Histone Demethylase Inhibition Assay
This protocol outlines a cell-free biochemical assay to measure the direct inhibitory effect of GSK-J1 on purified JMJD3 or UTX enzymes.
Caption: Workflow for an in vitro enzymatic assay to quantify GSK-J1 inhibition of histone demethylases.
Methodology: Based on protocols described in[1][2].
-
Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 150 mM KCl, 2 mM ascorbate, and 50 µM (NH₄)₂SO₄·FeSO₄·H₂O.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer with purified JMJD3 (e.g., 1 µM final concentration) or UTX (e.g., 3 µM).
-
Inhibitor Addition: Add GSK-J1 from a concentrated stock solution (dissolved in DMSO) to achieve the desired final concentrations (e.g., a serial dilution from 5 nM to 100 nM). Include a DMSO-only vehicle control.
-
Initiate Reaction: Start the demethylation reaction by adding 1 mM 2-oxoglutarate and 10 µM of a biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).
-
Incubation: Incubate the reaction for a specified time at 25°C (e.g., 3 minutes for JMJD3, 20 minutes for UTX). The incubation time should be optimized to be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding EDTA to a final concentration of 10 mM.
-
Analysis: Desalt the reaction mixture using a C18 ZipTip. Spot the eluate onto a MALDI plate with an α-cyano-4-hydroxycinnamic acid matrix. Analyze the products via MALDI-TOF mass spectrometry to quantify the ratio of demethylated (me2) to trimethylated (me3) peptide.
-
Data Interpretation: Calculate the percentage of inhibition at each GSK-J1 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Investigating Neuronal Differentiation in Cell Culture
This protocol provides a general framework for treating neural progenitor cells (NPCs) or a relevant cell line with GSK-J1 to assess its impact on differentiation.
Caption: General workflow for studying the effects of GSK-J1 on in vitro neuronal differentiation.
Methodology:
-
Cell Culture: Plate neural progenitor cells (NPCs), embryonic stem cells, or a neuroblastoma cell line (e.g., SH-SY5Y) on appropriate coated plates in growth medium.
-
Differentiation and Treatment: Once cells reach the desired confluency, switch to a differentiation-inducing medium (e.g., containing retinoic acid or reduced serum). Simultaneously, add GSK-J1 to the treatment groups at a predetermined concentration (e.g., 1-10 µM) and an equivalent volume of vehicle (DMSO) to control groups.
-
Incubation: Culture the cells for a time course (e.g., 24, 48, 72 hours), replacing the medium with fresh differentiation medium and GSK-J1/vehicle as needed.
-
Analysis: At each time point, harvest cells for various downstream analyses:
-
Western Blot: Prepare whole-cell or nuclear lysates to analyze global H3K27me3 levels and the expression of key neuronal markers (e.g., β-III tubulin, MAP2, NeuN).
-
RT-qPCR: Isolate total RNA to quantify the expression of genes associated with specific neuronal lineages or developmental pathways.
-
Immunocytochemistry (ICC): Fix cells with 4% paraformaldehyde, permeabilize, and stain with antibodies against H3K27me3 and neuronal markers. This allows for visualization of protein expression, localization, and changes in cellular morphology (e.g., neurite outgrowth).
-
Protocol 3: In Vivo Administration in Rodent Models
This protocol describes the systemic administration of GSK-J1 to neonatal or adult rodents to study its effects on developmental processes in a living organism.
Methodology: Adapted from procedures in[3][5][7].
-
Animal Model: Select the appropriate rodent model and developmental stage. For early postnatal development, neonatal rat or mouse pups (e.g., postnatal day 0-10) can be used.[3]
-
GSK-J1 Preparation: GSK-J1 is insoluble in water.[1] For intraperitoneal (i.p.) injection, prepare a stock solution in DMSO. For the working solution, this stock can be further diluted in a vehicle such as a mixture of PEG300, Tween80, and water, or in corn oil.[1] Ensure the final DMSO concentration is non-toxic. A typical dose is 1 mg/kg.[5]
-
Administration: Administer GSK-J1 or vehicle control via the desired route. Intraperitoneal (i.p.) injection is common for systemic effects.[5][8] For targeted effects on the CNS, direct injections (e.g., intravitreal for retinal studies[3]) may be necessary, though this requires advanced surgical procedures.
-
Post-Injection Monitoring: House the animals under standard conditions and monitor for any adverse effects. The experimental endpoint will depend on the process being studied (e.g., hours for acute neurochemical changes, days for cell differentiation).
-
Ex Vivo Analysis:
-
Histology/Immunohistochemistry: Process the fixed tissue for sectioning. Perform staining (e.g., H&E) or immunohistochemistry with antibodies against cell-specific markers (e.g., PKCα for rod-on bipolar cells[3]), proliferation markers (e.g., Ki67), or apoptosis markers (e.g., cleaved caspase-3) to analyze changes in tissue structure and cell populations.
-
Biochemical Analysis: For non-perfused, fresh-frozen tissue, prepare lysates for Western blotting or homogenates for qPCR to analyze protein and gene expression levels, respectively.
-
Troubleshooting and Considerations
-
Solubility: GSK-J1 is soluble in DMSO and ethanol (B145695) but insoluble in water.[1][6] Prepare high-concentration stock solutions in DMSO and make final dilutions in aqueous media immediately before use, ensuring the final DMSO concentration is low (<0.1%) and compatible with your experimental system.
-
Cell Permeability: GSK-J1 has limited cell permeability. For robust effects in cell culture, its ethyl ester prodrug, GSK-J4, is often used as it more readily crosses the cell membrane and is hydrolyzed to GSK-J1 intracellularly.[9]
-
Specificity: While highly selective for the KDM6 subfamily, GSK-J1 can inhibit KDM5 enzymes at higher concentrations.[6] It is crucial to use the lowest effective concentration and consider potential off-target effects when interpreting data.
-
Controls: Always include a vehicle control (e.g., DMSO) in all experiments. For studies involving gene expression changes, a negative control compound that is structurally similar but inactive can help rule out non-specific effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 7. Frontiers | Sleep and Neurochemical Modulation by DZNep and GSK-J1: Potential Link With Histone Methylation Status [frontiersin.org]
- 8. Sleep and Neurochemical Modulation by DZNep and GSK-J1: Potential Link With Histone Methylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK-J1 Lithium Salt Technical Support Center
Welcome to the technical support center for GSK-J1 lithium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases, specifically targeting Jumonji domain-containing 3 (JMJD3/KDM6B) and ubiquitin-like with PHD and RING finger domains 1 (UTX/KDM6A).[1] Its mechanism of action involves competing with the co-factor α-ketoglutarate to block the demethylation of trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3).[2][3] This inhibition leads to an increase in the global levels of H3K27me3, a repressive epigenetic mark, which in turn modulates gene expression.[1][4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][5] It is reported to be insoluble in water and ethanol (B145695).[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: How should I store this compound and its stock solutions?
-
Solid Compound: Store the solid this compound at -20°C in a dry, dark environment. Under these conditions, it is stable for at least one year.[5]
-
Stock Solutions: Prepare stock solutions in fresh, anhydrous DMSO.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[6]
Troubleshooting Guide
Issue 1: My this compound is not dissolving properly.
-
Question: I am having trouble dissolving this compound in my chosen solvent. What should I do?
-
Answer:
-
Ensure you are using the correct solvent. this compound is highly soluble in DMSO.[1][5] Attempting to dissolve it directly in aqueous buffers like PBS or in ethanol will likely be unsuccessful as it is reported to be insoluble in these solvents.[1]
-
Use high-quality, anhydrous DMSO. Moisture in DMSO can reduce the solubility of many compounds.[1] Use fresh, unopened DMSO or a properly stored anhydrous grade.
-
Sonication may help. If you observe particulates, gentle sonication can aid in dissolution.[6]
-
Warm the solution gently. Brief warming to 37°C may improve solubility, but avoid excessive heat which could degrade the compound.
-
Issue 2: I am observing cytotoxicity in my cell-based experiments.
-
Question: My cells are dying after treatment with GSK-J1. How can I mitigate this?
-
Answer:
-
Optimize the concentration. High concentrations of GSK-J1 can be cytotoxic. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. For example, in mouse mammary epithelial cells, significant cytotoxicity was observed at 100 μM, while concentrations of 0.1 μM, 1 μM, and 10 μM were better tolerated.[4]
-
Limit DMSO concentration. The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity. Prepare a more concentrated stock solution of GSK-J1 in DMSO to minimize the volume added to your culture.
-
Check the purity of your compound. Impurities in the this compound preparation could contribute to unexpected toxicity. Ensure you are using a high-purity compound from a reputable supplier.
-
Reduce treatment duration. If prolonged exposure is causing cell death, consider reducing the incubation time with the inhibitor.
-
Issue 3: I am not observing the expected biological effect (e.g., no change in H3K27me3 levels).
-
Question: I have treated my cells with GSK-J1, but I don't see an increase in H3K27me3 levels or the expected downstream effects. What could be the reason?
-
Answer:
-
Verify the inhibitor's activity. Ensure that your this compound is active. If possible, test it in a positive control experiment or a cell-free demethylase assay.
-
Check your experimental timeline. The accumulation of H3K27me3 is a dynamic process. You may need to optimize the treatment duration to observe a significant change. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
Ensure adequate cellular uptake. While the prodrug GSK-J4 is more cell-permeable, GSK-J1 is also used in cell-based assays.[7] However, if you suspect poor uptake, you might consider using GSK-J4.
-
Confirm target expression. Ensure that your cells express the target demethylases, JMJD3 and UTX. You can verify this by Western blot or qPCR.
-
Optimize your detection method. If you are using Western blotting to detect H3K27me3, ensure your antibody is specific and sensitive. Chromatin Immunoprecipitation (ChIP) followed by qPCR is a more direct and quantitative method to assess changes in H3K27me3 at specific gene promoters.[4]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble (e.g., 50 mg/mL)[8] | Fresh, anhydrous DMSO is recommended.[1] Sonication may be required.[6] |
| Water | Insoluble[1] | |
| Ethanol | Insoluble[1] | |
| PBS | Insoluble | Based on insolubility in water. |
| Cell Culture Media | Insoluble directly | Dilute from a DMSO stock solution. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | -20°C | ≥ 1 year[5] | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C | Up to 1 month[9] | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 1 year[6] | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation. b. Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM). c. Vortex or sonicate the solution until the compound is completely dissolved. d. Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Typical Cell-Based Experiment Workflow
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution: a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. Dilute the stock solution in pre-warmed complete cell culture medium to the final desired working concentrations. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: a. Remove the old medium from the cells and replace it with the medium containing the various concentrations of GSK-J1. b. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After incubation, harvest the cells for downstream applications such as:
-
Western Blotting: To analyze global H3K27me3 levels or the expression of target proteins.
-
qRT-PCR: To measure the expression of target genes.
-
Chromatin Immunoprecipitation (ChIP): To assess H3K27me3 levels at specific gene promoters.[4]
-
Cell Viability/Proliferation Assays: To determine the effect of GSK-J1 on cell growth.[4]
-
Visualizations
Caption: GSK-J1 Signaling Pathway.
Caption: Cell-Based Experimental Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK J1 |GSK-J1 | Histone demethylase inhibitor | Hello Bio [hellobio.com]
Technical Support Center: Optimizing GSK-J1 Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of GSK-J1 for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is GSK-J1 and what is its primary mechanism of action?
A1: GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2][3] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27me3 and H3K27me2), a mark associated with transcriptional repression. By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global H3K27me3 levels, thereby modulating gene expression.[1][4] Its mechanism involves competing with the enzyme cofactor α-ketoglutarate.[3]
Q2: What is the difference between GSK-J1 and its prodrug GSK-J4? Which one should I use for cell-based assays?
A2: GSK-J1 is the active inhibitor molecule. GSK-J4 is an ethyl ester derivative of GSK-J1, which makes it a more cell-permeable prodrug.[3] Once inside the cell, intracellular esterases hydrolyze GSK-J4 back into the active GSK-J1 form. For cell-based assays, GSK-J4 is often preferred due to its enhanced ability to cross the cell membrane, which can lead to more consistent and potent effects.[3][5]
Q3: How should I prepare and store GSK-J1/J4 stock solutions?
A3: It is recommended to dissolve GSK-J1 or GSK-J4 in a high-quality, anhydrous organic solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).[1][6] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock directly into your cell culture medium. Critically, ensure the final concentration of DMSO in the culture is kept to a minimum (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[6]
Q4: What is a good starting concentration range for my cell-based assay?
A4: The optimal concentration is highly dependent on the cell type, assay duration, and specific endpoint.
-
For inhibiting TNF-α in primary human macrophages , an IC50 of 9 µM was reported using the prodrug GSK-J4.[7]
-
In mouse mammary epithelial cells , concentrations between 0.1 µM and 10 µM were effective, while 100 µM was found to be cytotoxic.[4]
-
A general starting point for many cell lines is to perform a dose-response curve ranging from 1 µM to 25 µM.
Q5: How do I determine the optimal concentration of GSK-J1 for my specific experiment?
A5: The best practice is to perform a dose-response experiment. Treat your cells with a range of GSK-J1 concentrations (e.g., 8-10 points in a semi-log dilution series) for a fixed duration. Then, measure your endpoint of interest. This could be a phenotypic change, a change in gene expression, or a direct measure of the target engagement, such as an increase in H3K27me3 levels by Western Blot or immunofluorescence. The lowest concentration that gives a maximal and statistically significant effect is your optimal dose.
Data Summary Tables
Table 1: In Vitro Inhibitory Activity (IC50) of GSK-J1
| Target Demethylase | IC50 Value (nM) | Assay Type | Reference(s) |
| Primary Targets | |||
| JMJD3 (KDM6B) | ~60 | Cell-free | [1][2][3][8] |
| UTX (KDM6A) | ~53 | Cell-free | [9] |
| Potential Off-Targets | |||
| JARID1B (KDM5B) | ~950 - 1,700 | Cell-free | [1][7][10] |
| JARID1C (KDM5C) | ~1,760 - 5,500 | Cell-free | [1][7][10] |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Type / Application | Recommended Starting Range (using GSK-J4) | Notes | Reference(s) |
| Human Primary Macrophages (LPS-stimulated) | 5 - 20 µM | To inhibit pro-inflammatory cytokine production. | [3][7] |
| Mouse Mammary Epithelial Cells | 0.1 - 10 µM | Higher concentrations may induce cytotoxicity. | [4] |
| General Cancer Cell Lines | 1 - 25 µM | Highly cell-line dependent; cytotoxicity must be assessed. | N/A |
| HeLa Cells (JMJD3-transfected) | ~25 µM | Used to demonstrate preservation of H3K27me3 staining. | [3] |
Troubleshooting Guide
Issue 1: High Cell Death or Cytotoxicity Observed
-
Problem: After treatment with GSK-J1/J4, you observe a significant decrease in cell viability, cell detachment, or signs of apoptosis.
-
Possible Causes:
-
Concentration Too High: GSK-J1 can be toxic at high concentrations.[4]
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.
-
Extended Incubation: The treatment duration is too long for your specific cell line at the chosen concentration.
-
-
Solutions:
-
Perform a Cytotoxicity Assay: Use an MTT, CCK-8, or similar viability assay to determine the maximum non-toxic concentration in your cell line.[4]
-
Lower the Concentration: Based on the cytotoxicity data, reduce the working concentration of GSK-J1/J4.
-
Check Solvent Concentration: Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same amount of DMSO to confirm it is not the source of toxicity.
-
Optimize Incubation Time: Test shorter incubation periods to see if the desired effect can be achieved before cytotoxicity occurs.
-
Issue 2: No or Weak Effect of GSK-J1 Observed
-
Problem: You do not see the expected biological effect or a significant increase in H3K27me3 levels after treatment.
-
Possible Causes:
-
Concentration Too Low: The concentration used is insufficient to inhibit JMJD3/UTX effectively in your cells.
-
Poor Cell Permeability: If using GSK-J1 directly, it may not be entering the cells efficiently.
-
Inactive Compound: The compound may have degraded due to improper storage or handling.
-
Cell Line Insensitivity: The biological pathway you are studying may not be sensitive to H3K27me3 modulation in your chosen cell line.
-
-
Solutions:
-
Increase Concentration: Systematically increase the concentration, keeping an eye on potential cytotoxicity.
-
Use the Prodrug GSK-J4: Switch to the more cell-permeable GSK-J4 to ensure efficient intracellular delivery.[3]
-
Confirm Target Engagement: Perform a Western blot to check for an increase in H3K27me3 levels. This directly confirms that the inhibitor is active and engaging its target within the cell.
-
Use a Positive Control: If possible, test the compound in a cell line known to be responsive to GSK-J1/J4.
-
Issue 3: Concern About Off-Target Effects
-
Problem: You observe an effect but are unsure if it is due to the specific inhibition of JMJD3/UTX or an off-target activity.
-
Possible Causes:
-
Solutions:
-
Use the Lowest Effective Concentration: From your dose-response curve, choose the lowest concentration that produces the maximal desired effect to minimize the risk of off-target activity.
-
Use an Inactive Control Compound: Use GSK-J2, a regio-isomer of GSK-J1 that is structurally similar but inactive against JMJD3/UTX.[7][11] If the biological effect is absent with GSK-J2, it strongly suggests the effect seen with GSK-J1 is on-target.
-
Perform Rescue Experiments: If possible, overexpress a GSK-J1-resistant mutant of JMJD3 to see if the phenotype is reversed. This provides strong evidence for on-target activity.
-
Experimental Protocols
Protocol 1: Determining Optimal GSK-J1 Concentration via Dose-Response and Western Blot
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of GSK-J4 (or GSK-J1) in culture medium to achieve a range of final concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10, 20, 40 µM). Include a vehicle-only control (0 µM) containing the highest equivalent percentage of DMSO.
-
Treatment: Remove the old medium and replace it with the medium containing the different GSK-J4 concentrations.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours), based on your experimental goals and cell doubling time.
-
Histone Extraction: Wash cells with ice-cold PBS containing protease inhibitors. Lyse the cells and prepare histone extracts using a commercial kit or an acid extraction protocol.
-
Quantification: Determine the protein concentration of each extract using a BCA or Bradford assay.
-
Western Blot: Load equal amounts of histone extract (e.g., 10-15 µg) per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for H3K27me3. Also, probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.
-
Detection & Analysis: Use a chemiluminescent substrate and imaging system to detect the bands. Quantify the band intensity for H3K27me3 and normalize it to the total Histone H3 loading control. Plot the normalized H3K27me3 levels against the GSK-J4 concentration to determine the optimal dose.
Protocol 2: Assessing GSK-J1 Induced Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare 2X serial dilutions of GSK-J4 in culture medium. A wide range is recommended for the initial test (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different GSK-J4 concentrations to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot viability versus concentration to determine the TC50 (toxic concentration 50%) and the maximum non-toxic concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 10. Sapphire Bioscience [sapphirebioscience.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting GSK-J1 Off-Target Effects
Welcome to the technical support center for GSK-J1, a potent and selective inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A). This resource is designed for researchers, scientists, and drug development professionals to help navigate potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter when using GSK-J1 or its cell-permeable prodrug, GSK-J4.
Q1: My experimental results are inconsistent or unexpected after GSK-J1/GSK-J4 treatment. How can I determine if this is due to off-target effects?
A1: Unexplained results can arise from several factors, including off-target activity. Here’s a troubleshooting workflow to dissect the issue:
Troubleshooting Workflow for Unexpected Results
Caption: Troubleshooting workflow for unexpected GSK-J1/GSK-J4 results.
-
Step 1: Confirm On-Target Engagement. First, verify that GSK-J1 is engaging its intended targets (JMJD3 and UTX) in your experimental system.
-
Western Blot for H3K27me3: Treatment with effective concentrations of GSK-J1 or GSK-J4 should lead to an increase in global H3K27me3 levels, as the demethylase activity of JMJD3 and UTX is inhibited.[1]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of GSK-J1 to JMJD3 and UTX in a cellular context by measuring changes in protein thermal stability.
-
-
Step 2: Assess Potential Off-Target Effects. GSK-J1 has known, albeit less potent, activity against other histone demethylases.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This technique can identify the protein interaction partners of GSK-J1 in your specific cell type, revealing potential off-targets.
-
-
Step 3: Perform Rigorous Control Experiments.
-
Use the Inactive Control: Compare the effects of GSK-J1/GSK-J4 with their respective inactive isomers, GSK-J2/GSK-J5.[2][3][4][5] These controls are structurally similar but have significantly reduced or no activity against JMJD3 and UTX.[2][4][5] If the observed phenotype persists with the inactive control, it is likely an off-target effect or experimental artifact.
-
Dose-Response and Time-Course Studies: A true on-target effect should correlate with the dose of GSK-J1/GSK-J4 and the time of exposure. Off-target effects may only appear at higher concentrations.
-
Genetic Knockdown/Rescue: Use siRNA or CRISPR to knock down JMJD3 and/or UTX. If the phenotype of the genetic knockdown mimics the effect of GSK-J1/GSK-J4, it provides strong evidence for on-target activity.
-
-
Step 4: Refined Data Interpretation. Consider that some cell types may be more sensitive to off-target effects. Cross-reference your findings with published selectivity data.
Q2: I am not observing the expected increase in H3K27me3 levels after GSK-J4 treatment. What could be the reason?
A2: This could be due to several factors related to the compound's activity and the experimental setup.
Troubleshooting Ineffective H3K27me3 Increase
Caption: Troubleshooting the lack of H3K27me3 increase with GSK-J4.
-
Insufficient Hydrolysis of GSK-J4: GSK-J4 is a prodrug that requires intracellular esterases to be hydrolyzed into the active form, GSK-J1.[4][6] Cell lines can have varying levels of esterase activity.
-
Poor Cell Permeability: While GSK-J4 is designed to be cell-permeable, its uptake can vary between cell types.[7]
-
Suboptimal Concentration or Incubation Time: The effective concentration and duration of treatment can be cell-type dependent.
-
Western Blot Issues: Problems with the Western blot protocol itself, such as inefficient protein transfer, incorrect antibody dilutions, or issues with the ECL substrate, can lead to a failure to detect changes in H3K27me3 levels.
Q3: I am observing unexpected effects on cell proliferation and viability. Is this an off-target effect?
A3: GSK-J1/GSK-J4 can influence cell proliferation and viability, and it's crucial to determine if this is a consequence of inhibiting JMJD3/UTX or an off-target effect.[8][9]
-
On-Target Rationale: JMJD3 and UTX regulate genes involved in cell cycle and apoptosis, so their inhibition can logically impact cell proliferation and viability.
-
Troubleshooting Steps:
-
Use the Inactive Control (GSK-J2/GSK-J5): This is the most direct way to assess off-target cytotoxicity.
-
Correlate with H3K27me3 Levels: The effects on proliferation and viability should correlate with an increase in H3K27me3.
-
Genetic Knockdown: Compare the effects of GSK-J1/GSK-J4 with the phenotype of JMJD3 and/or UTX knockdown.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of GSK-J1 and its derivatives.
Table 1: In Vitro Inhibitory Activity of GSK-J1 and Related Compounds
| Compound | Target | IC50 | Assay Type |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | Cell-free |
| UTX (KDM6A) | ~53-60 nM | Cell-free | |
| JARID1B (KDM5B) | 950 nM | Cell-free | |
| JARID1C (KDM5C) | 1.76 µM | Cell-free | |
| GSK-J2 | JMJD3 (KDM6B) | >100 µM | Cell-free |
| UTX (KDM6A) | 49 µM | Cell-free |
Data compiled from multiple sources.[10][11][12][13]
Table 2: Cellular Activity of GSK-J4 and Related Compounds
| Compound | Cellular Effect | IC50 | Cell Type |
| GSK-J4 | Inhibition of TNFα release | 9 µM | Primary human macrophages |
| GSK-J5 | Inhibition of TNFα release | No effect | Primary human macrophages |
Data compiled from multiple sources.[7]
Key Experimental Protocols
Here are detailed protocols for essential experiments to troubleshoot GSK-J1 off-target effects.
Protocol 1: Western Blot for H3K27me3 Levels
This protocol is for assessing the on-target activity of GSK-J1/GSK-J4 by measuring changes in histone H3 trimethylated at lysine (B10760008) 27.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of GSK-J1, GSK-J4, or the inactive controls (GSK-J2, GSK-J5) for the desired duration (e.g., 24-72 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl or H2SO4) overnight at 4°C.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts (10-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (typically diluted 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal.
-
To normalize for loading, strip the membrane and re-probe with an antibody against total Histone H3.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement in a cellular environment.[14][15][16][17][18]
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with GSK-J1 or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the levels of JMJD3 and UTX in the soluble fraction by Western blot, as described in Protocol 1. A shift in the melting curve to a higher temperature in the GSK-J1-treated samples indicates target engagement.
-
Protocol 3: Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol helps identify the protein interaction partners of GSK-J1, including potential off-targets.
-
Cell Lysis and Lysate Preparation:
-
Treat cells with GSK-J1 or a vehicle control.
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody targeting your protein of interest (if looking at changes in its interactome) or a GSK-J1-conjugated matrix (to pull down direct binders) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-4 hours.
-
Wash the beads extensively with IP lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Desalt the peptides using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics software suite.
-
Compare the protein profiles of the GSK-J1-treated and control samples to identify proteins that are enriched in the GSK-J1 pulldown, indicating a potential interaction.
-
Mandatory Visualizations
Signaling Pathway: GSK-J1 Mechanism of Action
Caption: Mechanism of action of GSK-J1 in inhibiting H3K27 demethylation.
References
- 1. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anti-inflammatory-peptide-1.com [anti-inflammatory-peptide-1.com]
- 7. amsbio.com [amsbio.com]
- 8. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of WIP1 and histone H3K27 demethylase activity synergistically suppresses neuroblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 11. selleckchem.com [selleckchem.com]
- 12. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK-J1 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of GSK-J1 and its cell-permeable prodrug, GSK-J4.
Frequently Asked Questions (FAQs)
Q1: What is GSK-J1 and how does it induce cytotoxicity?
GSK-J1 is a potent and selective inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). By inhibiting these enzymes, GSK-J1 leads to an increase in the global levels of H3K27 trimethylation, a repressive epigenetic mark, which in turn alters gene expression. Its cytotoxic effects are often studied using its ethyl ester prodrug, GSK-J4, which has improved cell permeability. The cytotoxic mechanisms of GSK-J1/J4 are multifaceted and can include the induction of cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress.
Q2: Should I use GSK-J1 or GSK-J4 for my cell-based experiments?
For cell-based assays, GSK-J4 is generally recommended. GSK-J1 has a polar carboxylate group that limits its ability to cross the cell membrane. GSK-J4 is a cell-permeable ethyl ester prodrug that is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1, inside the cell.
Q3: What are the typical concentrations of GSK-J4 to use for cytotoxicity studies?
The effective concentration of GSK-J4 can vary significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Based on published data, IC50 values for cell viability can range from the low micromolar to double-digit micromolar range. For instance, in some cancer cell lines, IC50 values have been reported to be between 0.68 µM and 30 µM.[1][2]
Q4: How can I be sure that the observed cytotoxicity is due to the inhibition of JMJD3/UTX?
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in cytotoxicity assay results. | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Contamination of cell cultures. | - Ensure a uniform single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Regularly check cell cultures for contamination. |
| No significant cytotoxicity observed at expected concentrations. | - Cell line is resistant to GSK-J1/J4.- Insufficient incubation time.- Degradation of the compound. | - Test a broader range of concentrations and longer incubation times.- Confirm the activity of your GSK-J4 stock on a sensitive positive control cell line.- Prepare fresh stock solutions of GSK-J4 in an appropriate solvent like DMSO and store them properly. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | - Different mechanisms of cell death being measured.- Interference of the compound with the assay. | - MTT measures metabolic activity, which can be affected by cytostatic effects, while LDH measures membrane integrity (necrosis). Use multiple assays to get a comprehensive picture of cell health.- Run appropriate controls to check for any direct interference of GSK-J4 with the assay reagents. |
| Difficulty in interpreting apoptosis assay results. | - Incorrect compensation settings in flow cytometry.- Inappropriate gating strategy. | - Use single-stained controls to set up proper compensation.- Gate on the main cell population based on forward and side scatter to exclude debris. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) values for GSK-J4-induced cytotoxicity vary across different cancer cell lines. The following table summarizes some of the reported IC50 values.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Assay |
| PC3 | Prostate Cancer | Not Specified | 1.213 | Viability Assay |
| C42B | Prostate Cancer | Not Specified | 0.7166 | Viability Assay |
| LNCaP | Prostate Cancer | 24 hours | ~30 | MTT Assay[1] |
| LNCaP | Prostate Cancer | 48 hours | ~20 | MTT Assay[1] |
| PC-3 | Prostate Cancer | 48 hours | ~20 | MTT Assay[1] |
| Y79 | Retinoblastoma | 48 hours | 0.68 | CCK-8 Assay[2] |
| WERI-Rb1 | Retinoblastoma | 48 hours | 2.15 | CCK-8 Assay[2] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density, passage number, and assay method. It is crucial to determine the IC50 in your own experimental setup.
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
GSK-J4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of GSK-J4 (and a vehicle control) for the desired incubation period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3][4]
-
Measure the absorbance at 570 nm using a plate reader.[5]
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
GSK-J4
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of GSK-J4 and controls (vehicle, spontaneous LDH release, and maximum LDH release).
-
Incubate for the desired time period.
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).[6]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
GSK-J4
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with GSK-J4 for the desired duration.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.[7]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[7]
-
Incubate for 15-20 minutes at room temperature in the dark.[8]
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[9]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. cellbiologics.com [cellbiologics.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
GSK-J1 Stock Solution Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive instructions and troubleshooting advice for preparing GSK-J1 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing GSK-J1 stock solutions?
A1: The most commonly recommended solvent for preparing GSK-J1 stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] Some suppliers also report solubility in ethanol.[1][3]
Q2: What is the maximum concentration to which I can dissolve GSK-J1?
A2: The reported solubility of GSK-J1 in DMSO varies across different suppliers, ranging from 20 mg/mL to over 70 mg/mL.[2][4] It is advisable to consult the certificate of analysis for your specific batch. For consistent results, starting with a concentration in the lower end of the reported range, such as 10-20 mg/mL, is recommended.
Q3: How should I store the GSK-J1 powder and stock solutions?
A3: GSK-J1 powder should be stored at -20°C for long-term stability, where it can be stable for at least four years.[5] Stock solutions in DMSO can be stored at -20°C for up to three months or at -80°C for up to one year.[1][4][6] It is recommended to prepare and use solutions on the same day if possible.[7]
Q4: Is GSK-J1 cell-permeable?
A4: No, GSK-J1 is not readily cell-permeable due to its polar carboxylate group.[3][4][5] For cell-based assays requiring intracellular activity, the cell-permeable ethyl ester prodrug, GSK-J4, is recommended.[5][8]
Troubleshooting Guide
Q5: I am having trouble dissolving GSK-J1 in DMSO. What can I do?
A5: If you are experiencing difficulty dissolving GSK-J1, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: Some sources indicate that moisture-absorbing DMSO can reduce the solubility of GSK-J1.[2] Ensure you are using a fresh, anhydrous grade of DMSO.
-
Sonication: Applying sonication can aid in the dissolution of GSK-J1 in both DMSO and ethanol.[1]
-
Gentle warming: While not explicitly stated in the search results, gentle warming (e.g., to 37°C) is a common laboratory practice to increase the solubility of compounds. However, this should be done with caution to avoid degradation.
Q6: My GSK-J1 stock solution appears to have precipitated after storage at -20°C. What should I do?
A6: If you observe precipitation in your GSK-J1 stock solution after storage, it is crucial to ensure the compound is fully redissolved before use.[7]
-
Equilibrate to room temperature: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Vortex and/or sonicate: Vigorously vortex the solution. If precipitation persists, sonication may be required to bring the compound back into solution.[1]
-
Visual inspection: Always visually inspect the solution to ensure it is clear and free of precipitates before making further dilutions for your experiments.[7]
Quantitative Data Summary
| Parameter | Solvent | Value | Source(s) |
| Solubility | DMSO | ≥38.9 mg/mL | [3] |
| DMSO | 38.9 mg/mL (99.88 mM) | [1] | |
| DMSO | 77 mg/mL (197.71 mM) | [2] | |
| DMSO | Up to 20 mg/mL | [4][6] | |
| DMSO | Slightly soluble | [5] | |
| Ethanol | 38.9 mg/mL (99.88 mM) | [1] | |
| Ethanol | ≥51.2 mg/mL (with ultrasound) | [3] | |
| Ethanol | 100 mM | ||
| Water | Insoluble | [2][3] | |
| Storage (Powder) | -20°C | ≥ 4 years | [5] |
| -20°C | 3 years | [1] | |
| Storage (Solution) | -80°C (in solvent) | 1 year | [1] |
| -20°C (in DMSO) | Up to 3 months | [4][6] | |
| -20°C (in solvent) | Up to 1 month |
Experimental Protocol: Preparation of a 10 mM GSK-J1 Stock Solution in DMSO
This protocol provides a detailed methodology for preparing a 10 mM stock solution of GSK-J1.
Materials:
-
GSK-J1 powder (Molecular Weight: 389.45 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Allow the GSK-J1 powder vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing GSK-J1: Carefully weigh out the desired amount of GSK-J1 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.89 mg of GSK-J1.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the GSK-J1 powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial for 5-10 minutes.[1]
-
-
Final Check: Once the GSK-J1 is fully dissolved, the solution should be clear.
-
Aliquoting and Storage:
Visualizations
Caption: Workflow for preparing GSK-J1 stock solutions.
References
- 1. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. tribioscience.com [tribioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. GSK J1 |GSK-J1 | Histone demethylase inhibitor | Hello Bio [hellobio.com]
- 8. GSK-J1 | Structural Genomics Consortium [thesgc.org]
Technical Support Center: GSK-J1 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK-J1, a potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). Proper handling and an understanding of its stability in cell culture are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is GSK-J1 and what is its mechanism of action?
A1: GSK-J1 is a small molecule inhibitor that potently and selectively targets the Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A).[1][2] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27me3/me2), a mark associated with transcriptional repression. By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global H3K27me3 levels, thereby influencing gene expression.[1]
Q2: What is the difference between GSK-J1 and GSK-J4?
A2: GSK-J1 is the active, cell-impermeable form of the inhibitor. GSK-J4 is a cell-permeable ethyl ester prodrug of GSK-J1. Once inside the cell, GSK-J4 is rapidly hydrolyzed by intracellular esterases to produce the active GSK-J1.[3] For experiments with intact cells, GSK-J4 is typically used to ensure intracellular target engagement.
Q3: What is GSK-J2 and why is it used?
A3: GSK-J2 is a regioisomer of GSK-J1 that is catalytically inactive. It serves as an essential negative control in experiments to distinguish the specific effects of JMJD3/UTX inhibition from off-target or compound-specific effects.
Q4: How should I prepare and store GSK-J1/J4 stock solutions?
A4: GSK-J1 and GSK-J4 are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[4] These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[4] It is recommended to use fresh dilutions in cell culture media for each experiment.
Q5: What is the recommended working concentration for GSK-J4 in cell culture?
A5: The optimal working concentration of GSK-J4 can vary depending on the cell type and the duration of the experiment. Typical concentrations range from 1 µM to 10 µM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A cell viability assay (e.g., CCK-8 or MTT) should also be performed to assess any potential cytotoxicity at the concentrations used.[5]
Troubleshooting Guide: GSK-J1 Degradation in Cell Culture Media
Users may encounter issues with the efficacy of GSK-J1/J4 in their experiments, which can sometimes be attributed to its degradation in the aqueous environment of cell culture media. This guide provides insights into potential causes and solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Reduced or no effect of GSK-J4 on H3K27me3 levels or downstream targets. | Degradation of GSK-J1 in cell culture medium. GSK-J1, being a complex organic molecule with pyrimidine (B1678525) and β-alanine moieties, may be susceptible to hydrolysis, particularly at 37°C over extended incubation periods.[4] | 1. Minimize Incubation Time: If possible, design experiments with shorter incubation times. 2. Replenish GSK-J4: For long-term experiments (>24 hours), consider replacing the medium with freshly prepared GSK-J4-containing medium every 24 hours. 3. Perform a Stability Study: Use the provided experimental protocol to determine the half-life of GSK-J1 in your specific cell culture medium. |
| pH Instability. The pH of the cell culture medium can shift during incubation, potentially accelerating the degradation of pH-sensitive compounds.[4] | 1. Monitor Medium pH: Regularly check the pH of your culture medium, especially in dense cultures. 2. Use Buffered Medium: Ensure your medium is adequately buffered (e.g., with HEPES) if pH fluctuation is a concern. | |
| Photodegradation. The pyridinyl-pyrimidine core of GSK-J1 may be sensitive to light, leading to degradation upon prolonged exposure. | 1. Protect from Light: Protect GSK-J1/J4 stock solutions and culture plates from direct light by wrapping them in aluminum foil or using amber-colored tubes and plates. | |
| Enzymatic Degradation in Serum. Fetal Bovine Serum (FBS) contains various enzymes, including proteases and esterases, that could potentially degrade GSK-J1.[6] | 1. Test in Serum-Free vs. Serum-Containing Media: Compare the stability of GSK-J1 in your basal medium with and without FBS to determine if serum components contribute to degradation. 2. Heat-Inactivate Serum: Use heat-inactivated FBS to reduce the activity of heat-labile enzymes. | |
| High variability between experimental replicates. | Inconsistent GSK-J1/J4 concentration. This could be due to incomplete dissolution of the stock solution or adsorption to plasticware. | 1. Ensure Complete Dissolution: Vortex the stock solution thoroughly before preparing working dilutions. 2. Use Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips to minimize compound loss.[4] |
Illustrative Stability Data of a Hypothetical Small Molecule Inhibitor (SMI-X) in Cell Culture Media
The following tables provide hypothetical data to illustrate how the stability of a small molecule inhibitor, "SMI-X," could be presented. Researchers are encouraged to generate similar data for GSK-J1 using the provided protocol.
Table 1: Stability of SMI-X (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 ± 2.1 | 100 ± 1.8 |
| 2 | 95 ± 3.5 | 92 ± 4.1 |
| 8 | 82 ± 4.2 | 75 ± 5.3 |
| 24 | 65 ± 5.1 | 50 ± 6.2 |
| 48 | 40 ± 6.8 | 25 ± 7.5 |
Table 2: Effect of Serum on the Stability of SMI-X (10 µM) in DMEM at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in Serum-Free DMEM |
| 0 | 100 ± 2.5 | 100 ± 2.2 |
| 2 | 96 ± 3.1 | 98 ± 2.8 |
| 8 | 85 ± 4.5 | 90 ± 3.9 |
| 24 | 68 ± 5.6 | 78 ± 4.7 |
| 48 | 45 ± 6.3 | 60 ± 5.9 |
Experimental Protocols
Protocol for Assessing GSK-J1 Stability in Cell Culture Media
This protocol outlines a method to determine the stability of GSK-J1 in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
GSK-J1
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
24-well tissue culture plates (low-binding plates recommended)
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of GSK-J1 in DMSO. Ensure the compound is fully dissolved.
-
Prepare the cell culture medium with and without 10% FBS (or the desired concentration).
-
Prepare a 10 µM working solution of GSK-J1 by diluting the stock solution in the respective media.
-
Add 1 mL of the 10 µM GSK-J1 working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well. For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
Immediately quench the samples by adding 400 µL of ice-cold acetonitrile containing an internal standard (optional but recommended for accuracy).
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by LC-MS. The percentage of GSK-J1 remaining at each time point is calculated by comparing its peak area to the peak area at time 0.
Visualizations
Signaling Pathway of JMJD3/UTX Inhibition by GSK-J1
Caption: Mechanism of GSK-J1 in inhibiting JMJD3/UTX-mediated H3K27 demethylation.
Experimental Workflow for Assessing GSK-J1 Stability
Caption: Workflow for determining the stability of GSK-J1 in cell culture media.
Troubleshooting Logic for Reduced GSK-J1 Efficacy
Caption: A logical approach to troubleshooting reduced efficacy of GSK-J1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of protease inhibitors, immunoglobulins, and other serum proteins by Serratia protease and its toxicity to fibroblast in culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of GSK-J1 with GSK-J4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK-J4 to overcome the experimental limitations posed by the poor cell permeability of GSK-J1.
Frequently Asked Questions (FAQs)
Q1: What are GSK-J1 and GSK-J4, and what is their primary mechanism of action?
A1: GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A).[1][2] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27me3/me2), a mark associated with gene silencing.[3][4] By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global H3K27me3 levels, thereby modulating the expression of target genes.[1][3] GSK-J4 is a cell-permeable ethyl ester prodrug of GSK-J1.[5][6] Due to its enhanced cell permeability, GSK-J4 can effectively reach its intracellular targets, where it is rapidly hydrolyzed by cellular esterases to its active form, GSK-J1.[5]
Q2: Why is GSK-J1 considered to have poor cell permeability?
A2: GSK-J1 possesses a highly polar carboxylate group, which is crucial for its in vitro binding to the active site of JMJD3.[5][7] However, this polarity significantly restricts its ability to cross the lipid bilayer of cell membranes, resulting in poor cell permeability.[5][7]
Q3: How does GSK-J4 overcome the permeability issue of GSK-J1?
A3: GSK-J4 was designed as a prodrug of GSK-J1 by masking the polar carboxylate group with an ethyl ester moiety.[5] This modification increases the lipophilicity of the molecule, allowing it to readily diffuse across cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing the active inhibitor, GSK-J1.[5]
Q4: What is the target selectivity of GSK-J1 and GSK-J4?
A4: GSK-J1 is highly selective for the H3K27 demethylases JMJD3 and UTX.[2][5] However, some studies suggest that at higher concentrations, GSK-J1 and its prodrug GSK-J4 may exhibit inhibitory activity against other histone demethylase subfamilies, such as KDM5B and KDM4C.[8][9] Therefore, it is crucial to use the appropriate controls and interpret data with consideration for potential off-target effects, especially at high concentrations.
Q5: What are the typical working concentrations for GSK-J4 in cell-based assays?
A5: The effective concentration of GSK-J4 can vary depending on the cell type and the specific experimental endpoint. However, concentrations in the range of 1-10 µM are commonly used in cell culture experiments to achieve significant inhibition of JMJD3/UTX activity.[10][11] For instance, GSK-J4 has been shown to inhibit TNF-α production in primary human macrophages with an IC50 of 9 µM.[10][12] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect on H3K27me3 levels after GSK-J1 treatment in a cell-based assay. | Poor cell permeability of GSK-J1. | Switch to the cell-permeable prodrug, GSK-J4. Confirm the activity of your GSK-J4 lot by performing a dose-response curve and measuring H3K27me3 levels by Western blot or immunofluorescence. |
| Inconsistent results between experiments using GSK-J4. | 1. Instability of GSK-J4 in solution.2. Variability in cell density or health.3. Inefficient hydrolysis of GSK-J4 to GSK-J1. | 1. Prepare fresh stock solutions of GSK-J4 in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Dilute to the final working concentration in culture medium immediately before use.2. Ensure consistent cell seeding density and monitor cell viability throughout the experiment.3. While generally efficient, hydrolysis can vary between cell types. Confirm the conversion of GSK-J4 to GSK-J1 by LC-MS if possible, or infer by observing the expected biological effect (increase in H3K27me3). |
| Observed cytotoxicity at effective concentrations of GSK-J4. | 1. Off-target effects at high concentrations.2. Cell-type specific sensitivity. | 1. Perform a dose-response experiment to find the lowest effective concentration that minimizes toxicity. Include a negative control compound, such as the inactive isomer GSK-J5, to assess non-specific effects.[5]2. Reduce the treatment duration or use a lower, sub-maximal concentration. |
| Difficulty in interpreting results due to potential off-target effects. | GSK-J4 may inhibit other JmjC domain-containing demethylases at higher concentrations.[8][9] | 1. Use the lowest effective concentration of GSK-J4.2. Validate key findings using a complementary approach, such as siRNA or shRNA-mediated knockdown of JMJD3 and/or UTX.3. Compare the effects of GSK-J4 with those of other structurally and mechanistically different JMJD3/UTX inhibitors, if available. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of GSK-J1 and GSK-J4
| Compound | Target | IC50 (in vitro assay) | Reference |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | [1][2] |
| GSK-J1 | UTX (KDM6A) | 53 nM | [13] |
| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | [10][11] |
| GSK-J4 | UTX (KDM6A) | 6.6 µM | [10][11] |
Table 2: Cellular Activity of GSK-J4
| Assay | Cell Type | Endpoint | IC50 | Reference |
| TNF-α Production | Human Primary Macrophages | Inhibition of LPS-induced TNF-α release | 9 µM | [10][12] |
Experimental Protocols
Protocol 1: Assessment of Global H3K27me3 Levels by Western Blot
This protocol describes the detection of changes in total H3K27me3 levels in cells treated with GSK-J4.
Materials:
-
Cells of interest
-
GSK-J4
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Histone extraction kit (optional, for higher purity)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with various concentrations of GSK-J4 (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for the desired duration (e.g., 24-72 hours).
-
Cell Lysis and Protein Extraction:
-
For total cell lysates: Wash cells with ice-cold PBS, then lyse directly in lysis buffer.
-
For histone extracts: Follow the manufacturer's protocol for the histone extraction kit.[14]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay to Measure H3K27me3 at Specific Gene Promoters
This protocol allows for the investigation of H3K27me3 enrichment at specific genomic loci following GSK-J4 treatment.
Materials:
-
Cells treated with GSK-J4 or DMSO as described in Protocol 1
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-H3K27me3 antibody for ChIP
-
IgG antibody (negative control)
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target and control gene promoters
-
qPCR master mix and instrument
Procedure:
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine.
-
Harvest and lyse the cells according to a standard ChIP protocol.
-
-
Chromatin Shearing: Sonicate the cell lysates to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the sheared chromatin with an anti-H3K27me3 antibody and another portion with a control IgG antibody overnight at 4°C.[15]
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads with a series of wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with proteinase K. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of genes of interest and a negative control region. Calculate the enrichment of H3K27me3 at each locus relative to the input and normalize to the IgG control.
Visualizations
Caption: Mechanism of GSK-J4 action.
Caption: Experimental workflow for using GSK-J4.
Caption: Overcoming GSK-J1's limitation with GSK-J4.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-J4 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 12. rndsystems.com [rndsystems.com]
- 13. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 14. Demethylation of H3K27 Is Essential for the Induction of Direct Cardiac Reprogramming by miR Combo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. H3K27me3 demethylase UTX restrains plasma cell formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with GSK-J1 Treatment
Welcome to the technical support center for GSK-J1, a potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK-J1?
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27me3 and H3K27me2), a mark associated with transcriptional repression. By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global H3K27me3 levels, which can result in the silencing of target genes.[3]
Q2: I am observing both increased apoptosis and increased cell proliferation in my cell line after GSK-J1 treatment. Is this a known effect?
Yes, this paradoxical effect has been observed. For instance, in developing rat retina, GSK-J1 treatment led to a simultaneous increase in both proliferative and apoptotic cells.[4] This suggests that the cellular response to GSK-J1 can be complex and context-dependent, potentially influenced by the specific cell type, its developmental stage, and the experimental conditions. It is crucial to carefully evaluate both proliferation and apoptosis markers to understand the net effect on your cell population.
Q3: My results are not as potent as expected based on the published IC50 value. What could be the reason?
Several factors could contribute to this discrepancy:
-
Cell Permeability: GSK-J1 has a carboxylic acid group that confers poor cell permeability.[5] For cell-based assays, it is highly recommended to use the ethyl ester prodrug, GSK-J4 , which is cell-permeable and is intracellularly hydrolyzed to the active form, GSK-J1.[6][7]
-
Off-Target Effects: While GSK-J1 is selective for the KDM6 subfamily, it can inhibit other histone demethylases, particularly from the KDM5/JARID1 family, at higher concentrations.[1][2][3] These off-target effects could lead to complex downstream signaling that might counteract the expected phenotype.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to drug treatment. Ensure consistent experimental setup and refer to established protocols.
Q4: I am seeing significant cytotoxicity at concentrations where I expect to see a specific biological effect. How can I mitigate this?
High concentrations of GSK-J1/J4 can indeed be cytotoxic.[8] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. This will help you identify a therapeutic window where you observe the desired biological effect with minimal cytotoxicity. Consider using a lower concentration for a longer duration of treatment.
Troubleshooting Guides
Problem: Unexpected Gene Expression Changes
Possible Cause 1: Off-Target Inhibition of KDM5 Family Demethylases
GSK-J1 and its prodrug GSK-J4 are known to inhibit members of the KDM5 family (H3K4me3/me2 demethylases), although with lower potency than for the KDM6 family.[1][2][3] Inhibition of KDM5 enzymes can lead to an increase in H3K4 methylation, a mark generally associated with active transcription. This could explain unexpected upregulation of certain genes.
Solution:
-
Titrate GSK-J4 Concentration: Use the lowest effective concentration of GSK-J4 to maximize selectivity for the KDM6 family.
-
Confirm Target Engagement: Perform a Western blot to check for an increase in H3K27me3 levels (expected on-target effect) and H3K4me3 levels (potential off-target effect).
-
Use a More Selective Inhibitor (if available): Investigate if more specific inhibitors for JMJD3/UTX have been developed.
-
Employ a Negative Control: Use the inactive regioisomer, GSK-J2 (or its cell-permeable prodrug GSK-J5), to distinguish on-target from off-target effects.[3]
Problem: High Variability in Experimental Replicates
Possible Cause 1: Instability of GSK-J1/J4 in Solution
Like many small molecules, the stability of GSK-J1/J4 in solution can be a concern, especially over long-term storage or with repeated freeze-thaw cycles.
Solution:
-
Freshly Prepare Solutions: Prepare working solutions of GSK-J4 from a fresh DMSO stock for each experiment.
-
Proper Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Solubility Issues: Ensure complete dissolution of the compound in DMSO before further dilution in culture media. Precipitates can lead to inconsistent concentrations.
Possible Cause 2: Cell Culture Conditions
Variations in cell density, passage number, and serum concentration in the culture medium can significantly impact cellular responses to epigenetic modulators.
Solution:
-
Standardize Cell Culture Protocols: Maintain a consistent protocol for cell seeding density, passage number, and media composition.
-
Regularly Test for Mycoplasma: Mycoplasma contamination can alter cellular physiology and drug responses.
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of GSK-J1 and GSK-J4 against Histone Demethylases
| Compound | Target Demethylase | IC50 Value | Reference |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | [2][3][9] |
| GSK-J1 | UTX (KDM6A) | 60 nM | [2][3] |
| GSK-J1 | JARID1B (KDM5B) | 0.95 µM | [2][3] |
| GSK-J1 | JARID1C (KDM5C) | 1.76 µM | [2][3] |
| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | [5] |
| GSK-J4 | UTX (KDM6A) | 6.6 µM | [5] |
| GSK-J4 | KDM5B | Similar potency to KDM6 family in cell-based assays | [5] |
| GSK-J4 | KDM4C | Similar potency to KDM6 family in cell-based assays | [5] |
Table 2: Summary of Unexpected Phenotypes Observed with GSK-J1/J4 Treatment
| Phenotype | Cell/System Type | GSK-J1/J4 Concentration | Duration of Treatment | Reference |
| Increased Proliferation & Apoptosis | Developing Rat Retina | Not specified | Not specified | [4] |
| Significant Cytotoxicity | Mouse Mammary Epithelial Cells | 100 µM | 18 hours | [8] |
| Cell Cycle Arrest (S-phase) | Acute Myeloid Leukemia KG-1a cells | 2-10 µM | 24-96 hours | |
| Reduced Cell Viability | Prostate Cancer Cells (PC-3) | 20 µM (50% reduction) | 24-48 hours |
Experimental Protocols
Protocol 1: Cell Viability Assay using CCK-8
This protocol is adapted from a study on mouse mammary epithelial cells.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
GSK-J4 Treatment: Prepare serial dilutions of GSK-J4 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of GSK-J4. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 18, 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of GSK-J4 or vehicle control for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 3: Western Blot for H3K27me3
-
Cell Lysis and Histone Extraction: Treat cells with GSK-J4 or vehicle control. Harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Mandatory Visualizations
Caption: On- and off-target signaling pathways of GSK-J1.
Caption: Recommended experimental workflow for GSK-J4 studies.
Caption: A logical guide for troubleshooting unexpected results.
References
- 1. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 7. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Control Experiments for GSK-J1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK-J1 and its inactive control compounds, GSK-J2 and GSK-J5. Proper experimental design, including the use of these controls, is critical for accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of GSK-J1?
GSK-J1 is a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat protein X-linked (UTX/KDM6A) histone demethylases.[1][2] These enzymes are responsible for removing methyl groups from histone H3 at lysine (B10760008) 27 (H3K27me3/me2), a mark associated with gene repression.[3] By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global H3K27me3 levels, thereby influencing gene expression.[1][3]
Q2: Why are GSK-J2 and GSK-J5 used as negative controls for GSK-J1 studies?
GSK-J2 is a regio-isomer of GSK-J1 that is catalytically inactive towards JMJD3 and UTX. It possesses similar physicochemical properties to GSK-J1, making it an ideal negative control to differentiate the specific effects of JMJD3/UTX inhibition from potential off-target or compound-specific effects.[4] GSK-J5 is the cell-permeable ethyl ester prodrug of GSK-J2, corresponding to GSK-J4 (the prodrug of GSK-J1). Using GSK-J2/GSK-J5 alongside GSK-J1/GSK-J4 helps to ensure that any observed phenotype is a direct result of the intended enzymatic inhibition.
Q3: What is the difference between GSK-J1/GSK-J2 and GSK-J4/GSK-J5?
GSK-J1 and GSK-J2 are the active and inactive compounds, respectively, in their carboxylate forms. This polar nature limits their permeability across cell membranes, making them suitable for in vitro biochemical assays.[5][6] GSK-J4 and GSK-J5 are the corresponding ethyl ester prodrugs. The addition of the ethyl ester group increases their lipophilicity, allowing them to readily cross cell membranes. Once inside the cell, endogenous esterases cleave the ethyl ester, releasing the active (GSK-J1) or inactive (GSK-J2) form.[4] Therefore, GSK-J4 and GSK-J5 are used for cell-based experiments.
Q4: What are the known off-target effects of GSK-J1?
While GSK-J1 is highly selective for JMJD3 and UTX, some activity against other histone demethylases, such as JARID1B (KDM5B) and JARID1C (KDM5C), has been reported at higher concentrations.[1][7] It is crucial to use the lowest effective concentration of GSK-J1/GSK-J4 and to always include the inactive control GSK-J2/GSK-J5 to control for these potential off-target effects.[8][9]
Troubleshooting Guides
Issue 1: No observable effect of GSK-J4 treatment in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Insufficient Cell Permeability | Although GSK-J4 is designed to be cell-permeable, its uptake can vary between cell lines. Consider increasing the incubation time or concentration. However, be mindful of potential cytotoxicity at higher concentrations. |
| Inefficient Hydrolysis of GSK-J4 to GSK-J1 | The conversion of the prodrug GSK-J4 to the active GSK-J1 depends on intracellular esterase activity. If your cell line has low esterase activity, the concentration of active GSK-J1 may be insufficient. Consider using a cell-free lysate to test for esterase activity or trying a different cell line. |
| Incorrect Compound Handling | Ensure that GSK-J4 and GSK-J5 are properly dissolved and stored. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. Protect from light. |
| Cell Line Insensitivity | The biological context of your cell line may not be sensitive to JMJD3/UTX inhibition. Confirm that JMJD3 and/or UTX are expressed in your cell line and that the pathway you are studying is regulated by H3K27 methylation. |
| Suboptimal Experimental Readout | The chosen endpoint may not be sensitive enough to detect the effects of GSK-J1. Consider using a more direct readout of JMJD3/UTX activity, such as measuring global H3K27me3 levels by Western blot or immunofluorescence. |
Issue 2: High levels of cytotoxicity observed with GSK-J4 treatment.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Perform a dose-response curve to determine the optimal, non-toxic concentration of GSK-J4 for your specific cell line. Start with a low concentration and gradually increase it. A CCK-8 or similar cell viability assay can be used to assess cytotoxicity.[3] |
| Off-target effects | High concentrations of GSK-J4 may lead to off-target effects and cellular stress.[8] Always compare the cytotoxicity of GSK-J4 to that of the inactive control, GSK-J5, at the same concentrations. If GSK-J5 shows similar toxicity, the effect is likely not due to JMJD3/UTX inhibition. |
| Solvent (DMSO) toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control. |
| Cellular sensitivity | Some cell lines are inherently more sensitive to perturbations in epigenetic regulation. Consider using a less sensitive cell line if the experimental question allows. |
Issue 3: Inconsistent or unexpected results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture conditions | Maintain consistency in cell passage number, confluency, and media composition. Changes in these parameters can alter the cellular response to treatment. |
| Inconsistent compound activity | Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Baseline variability in H3K27me3 levels | The basal levels of H3K27 methylation can fluctuate depending on the cell cycle and other factors. Synchronize cells before treatment if possible. |
| Incorrect interpretation of data | Always include both positive and negative controls. The use of GSK-J5 as a negative control is crucial for attributing observed effects to the inhibition of JMJD3/UTX.[9] |
Quantitative Data
Table 1: In Vitro Inhibitory Activity (IC50) of GSK-J1 and Control Compounds
| Compound | Target | IC50 (nM) | Reference(s) |
| GSK-J1 | JMJD3 (KDM6B) | 60 | [1][2] |
| UTX (KDM6A) | 60 | [2] | |
| JARID1B (KDM5B) | 950 | [7] | |
| JARID1C (KDM5C) | 1760 | [7] | |
| GSK-J2 | JMJD3 (KDM6B) | >100,000 | |
| UTX (KDM6A) | >100,000 |
Table 2: Cellular Activity of GSK-J4 and Control Compound GSK-J5
| Compound | Assay | IC50 (µM) | Cell Type | Reference(s) |
| GSK-J4 | LPS-induced TNFα production | 9 | Human primary macrophages | [4] |
| GSK-J5 | LPS-induced TNFα production | No effect | Human primary macrophages | [4] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with GSK-J4/GSK-J5
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare fresh stock solutions of GSK-J4 and GSK-J5 in sterile DMSO. Dilute the stock solutions to the desired final concentrations in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of GSK-J4, GSK-J5, or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, qRT-PCR, or cell viability assays.
Protocol 2: Chromatin Immunoprecipitation (ChIP) to Assess H3K27me3 Levels
-
Cell Treatment: Treat cells with GSK-J4, GSK-J5, or vehicle control as described in Protocol 1.
-
Cross-linking: At the end of the treatment period, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Lysis and Chromatin Shearing: Wash the cells with ice-cold PBS and harvest. Lyse the cells and sonicate the chromatin to obtain DNA fragments in the range of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K27me3 or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C in the presence of NaCl.
-
DNA Purification: Purify the DNA using a standard phenol:chloroform extraction or a commercial ChIP DNA purification kit.
-
Analysis: Analyze the enrichment of specific genomic regions by qPCR using primers flanking the target sites.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of histone H3K27 demethylases selectively modulates inflammatory phenotypes of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating GSK-J1's Effect on H3K27me3 Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the effect of GSK-J1 and its cell-permeable prodrug, GSK-J4, on histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK-J1?
GSK-J1 is a potent and selective inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] It functions as a competitive inhibitor of the cofactor α-ketoglutarate, which is essential for the enzymatic activity of these demethylases.[4] By inhibiting JMJD3 and UTX, GSK-J1 treatment leads to an increase in global H3K27me3 levels, a histone mark associated with transcriptional repression.[5][6]
Q2: What is the difference between GSK-J1 and GSK-J4? Which one should I use for cell-based assays?
GSK-J1 is the active inhibitor but has a highly polar carboxylate group that restricts its permeability across cell membranes.[2][4] GSK-J4 is an ethyl ester prodrug of GSK-J1.[2][4] GSK-J4 is cell-permeable and is rapidly hydrolyzed by intracellular esterases to release the active GSK-J1.[2] Therefore, for cell-based experiments, it is highly recommended to use GSK-J4 to ensure effective intracellular concentrations of the inhibitor.[4][7]
Q3: What are the recommended working concentrations for GSK-J4?
The optimal concentration of GSK-J4 can vary depending on the cell type and experimental context. However, concentrations in the range of 1-10 µM are commonly used in cell culture experiments.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Cytotoxicity has been observed at very high concentrations (e.g., 100 µM), so it is important to assess cell viability.[10]
Q4: How should I prepare and store GSK-J1/J4?
GSK-J1 and GSK-J4 are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[5][6] For GSK-J1, a stock solution of up to 78 mg/mL (200 mM) in fresh DMSO can be prepared.[5] Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be aware that moisture-absorbing DMSO can reduce the solubility of the compound.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No increase in global H3K27me3 levels observed after GSK-J4 treatment. | Ineffective intracellular concentration: GSK-J1 was used instead of the cell-permeable GSK-J4.[7] | Use GSK-J4 for all cell-based assays as it is designed for better cell permeability and is converted to the active GSK-J1 inside the cell.[2][4] |
| Insufficient incubation time or concentration: The treatment duration or concentration of GSK-J4 may be too low for the specific cell line. | Perform a time-course (e.g., 24, 48, 72 hours) and dose-response (e.g., 1, 5, 10, 25 µM) experiment to determine the optimal conditions for your cells. | |
| Poor compound quality or degradation: The GSK-J4 compound may be of low purity or may have degraded due to improper storage. | Ensure you are using a high-purity compound from a reputable supplier. Store the stock solution properly at -20°C or -80°C and avoid multiple freeze-thaw cycles. | |
| High demethylase activity: The target cells may have exceptionally high basal levels or induced expression of JMJD3/UTX, requiring higher concentrations or longer treatment times. | Verify the expression levels of JMJD3 and UTX in your cell line. Consider using a higher concentration of GSK-J4 or a longer incubation period. | |
| Unexpected or off-target effects are observed. | Inhibition of other histone demethylases: GSK-J1/J4 can inhibit other KDM subfamilies, such as KDM5 (H3K4me3/me2 demethylases) and KDM4 (H3K9me3/H3K36me3 demethylases), although with lower potency.[1][11] | Be aware of the potential for off-target effects. Use the lowest effective concentration of GSK-J4. Consider using a negative control compound like GSK-J5 (the inactive ester of GSK-J2) to distinguish on-target from off-target effects.[2] Include additional controls in your experiments, such as siRNA-mediated knockdown of JMJD3 and UTX, to confirm the phenotype is due to inhibition of the intended targets.[2] |
| Cell toxicity or death after treatment. | High concentration of GSK-J4 or DMSO: The concentration of GSK-J4 or the final concentration of the DMSO solvent may be too high for the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of GSK-J4 for your cell line. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and include a vehicle control (DMSO alone) in your experiments. |
| Inconsistent results between experiments. | Variability in experimental conditions: Differences in cell passage number, confluency, treatment duration, or reagent quality can lead to variability. | Standardize your experimental protocols. Use cells within a consistent passage number range, ensure similar cell confluency at the time of treatment, and use fresh reagents. |
Data Presentation
Table 1: Inhibitory Activity of GSK-J1 and GSK-J4
| Compound | Target | Assay Type | IC₅₀ | Reference |
| GSK-J1 | JMJD3 (KDM6B) | Cell-free | 60 nM | [1][3] |
| GSK-J1 | UTX (KDM6A) | Cell-free | 53 nM | [6] |
| GSK-J1 | JARID1B (KDM5B) | Cell-free | 0.95 µM | [5] |
| GSK-J1 | JARID1C (KDM5C) | Cell-free | 1.76 µM | [5] |
| GSK-J4 | JMJD3 (KDM6B) | Cell-based | 8.6 µM | [1] |
| GSK-J4 | UTX (KDM6A) | Cell-based | 6.6 µM | [1] |
| GSK-J4 | KDM5B | Cell-based | Similar IC₅₀ to KDM6B | [1] |
| GSK-J4 | KDM4C | Cell-based | Similar IC₅₀ to KDM6B | [1] |
| GSK-J4 | TNF-α production (human macrophages) | Cell-based | 9 µM | [8] |
Experimental Protocols
Western Blot for H3K27me3 Levels
This protocol is designed to detect changes in global H3K27me3 levels following GSK-J4 treatment.
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentration of GSK-J4 or vehicle control (DMSO) for the determined time.
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction method or a commercial kit. For acid extraction, lyse cells in a hypotonic buffer, pellet the nuclei, and extract histones with 0.2 M H₂SO₄. Precipitate histones with trichloroacetic acid.
-
-
Protein Quantification:
-
Resuspend the histone pellet in water.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 5-15 µg of histone extract by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.[12]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., at a 1:1000 dilution) overnight at 4°C.[12]
-
As a loading control, incubate a separate membrane or strip the first one and re-probe with an antibody against total Histone H3 (e.g., at a 1:1000 dilution).[12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis:
-
Quantify the band intensities for H3K27me3 and total H3 using software like ImageJ.
-
Normalize the H3K27me3 signal to the total H3 signal to determine the relative change in H3K27me3 levels.[12]
-
Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol allows for the analysis of H3K27me3 enrichment at specific genomic loci.
-
Cell Fixation and Chromatin Preparation:
-
Treat cells with GSK-J4 or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[13]
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and nuclei to release chromatin.
-
-
Chromatin Shearing:
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp. The sonication conditions (power, duration, number of cycles) need to be optimized for your specific cell type and equipment.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K27me3 or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of H3K27me3 at specific gene promoters or other loci of interest using quantitative PCR.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to analyze H3K27me3 distribution across the genome. Note that for broad histone marks like H3K27me3, analysis software designed for broad peak calling (e.g., SICER) may be more appropriate than those for sharp peaks.[14][15]
-
Immunofluorescence for H3K27me3
This method visualizes changes in nuclear H3K27me3 staining.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with GSK-J4 or vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against H3K27me3 diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. An increase in the intensity of the H3K27me3 signal in the nucleus is expected upon GSK-J4 treatment.
-
Visualizations
Caption: Mechanism of action of GSK-J4.
Caption: Experimental workflow for validating GSK-J4's effect.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
- 10. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of H3K27me3 demethylases promotes plasmablast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin [bslonline.org]
- 15. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin -Biomedical Science Letters | Korea Science [koreascience.kr]
Issues with GSK-J1 efficacy in certain cell types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the efficacy of GSK-J1 in various cell types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK-J1?
GSK-J1 is a potent small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. Specifically, it targets JMJD3 (KDM6B) and UTX (KDM6A), which are responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27me2/me3).[1][2][3][4] By inhibiting these enzymes, GSK-J1 leads to an increase in the global levels of H3K27 trimethylation (H3K27me3), a chromatin mark associated with transcriptional repression.[3][5][6] GSK-J1 acts as a competitive inhibitor for the essential cofactors α-ketoglutarate and Fe²⁺ within the catalytic domain of the enzyme.[7]
Q2: I am not observing the expected phenotype in my cell line after GSK-J1 treatment. What are the potential reasons?
Several factors can contribute to a lack of expected efficacy with GSK-J1. These can be broadly categorized as:
-
Cell-Type Specific Factors:
-
Low expression of target enzymes: The target enzymes, JMJD3 and UTX, may not be expressed at sufficiently high levels in your cell type of interest to elicit a significant biological response upon inhibition.
-
Redundant pathways: Other histone demethylases or compensatory cellular pathways may be active in your cells, masking the effect of GSK-J1.
-
Cellular uptake and metabolism: The permeability of the cell membrane to GSK-J1 and the rate of its intracellular metabolism can vary between cell types. For cellular assays, it is recommended to use the ethyl ester prodrug, GSK-J4, which has better cell permeability.
-
-
Experimental Conditions:
-
Suboptimal concentration: The effective concentration of GSK-J1 can vary significantly between cell lines. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type.
-
Insufficient treatment duration: The downstream effects of histone methylation changes on gene expression and cellular phenotype can take time to manifest. Consider extending the treatment duration.
-
Compound stability: Ensure the proper storage and handling of GSK-J1 to maintain its activity.
-
-
Off-Target Effects:
-
While GSK-J1 is selective for the KDM6 subfamily, some studies have shown that it can also inhibit other JmjC domain-containing demethylases, such as members of the KDM4 and KDM5 subfamilies, particularly at higher concentrations.[2][8][9] These off-target effects could lead to unexpected or counterintuitive results.
-
Q3: Are there known off-target effects of GSK-J1 that I should be aware of?
Yes, while GSK-J1 is a valuable tool, it is important to be aware of its potential off-target effects. Some research indicates that GSK-J1 and its prodrug GSK-J4 can inhibit other subfamilies of Jumonji demethylases, including KDM4 and KDM5.[2][8][9] This lack of absolute specificity means that some of the observed cellular effects may not be solely due to the inhibition of JMJD3 and UTX.[2] It is therefore recommended to use the inactive regio-isomer, GSK-J2 (or its prodrug GSK-J5), as a negative control to help distinguish on-target from off-target effects.[10]
Troubleshooting Guide
Problem 1: No significant increase in global H3K27me3 levels after GSK-J1 treatment.
| Possible Cause | Suggested Solution |
| Insufficient GSK-J1 Concentration | Perform a dose-response experiment. Test a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell line.[5] |
| Short Treatment Duration | Increase the incubation time with GSK-J1. Histone modifications can be dynamic, and a longer treatment period (e.g., 24-72 hours) may be necessary to observe significant changes. |
| Low Target Expression | Verify the expression of JMJD3 (KDM6B) and UTX (KDM6A) in your cell line at the protein level using Western blotting or at the mRNA level using qRT-PCR. |
| Poor Cell Permeability | If using GSK-J1 directly in cellular assays, consider switching to its cell-permeable prodrug, GSK-J4. |
| Compound Inactivity | Ensure that GSK-J1 has been stored correctly and prepare fresh solutions for each experiment. |
Problem 2: High cell toxicity or unexpected cell death observed.
| Possible Cause | Suggested Solution |
| Excessive GSK-J1 Concentration | High concentrations of GSK-J1 can be cytotoxic.[5] Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range for your specific cell line and use a concentration well below the toxic threshold. |
| Off-Target Effects | The observed toxicity may be due to the inhibition of other essential demethylases. Use the inactive control compound GSK-J2/J5 to assess if the toxicity is target-specific. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to perturbations in histone methylation. Consider using a lower, sub-lethal concentration for your experiments. |
Problem 3: Discrepancy between in vitro and in-cellulo results.
| Possible Cause | Suggested Solution |
| Cellular Uptake and Efflux | As mentioned, GSK-J1 has lower cell permeability than its prodrug GSK-J4. For cellular experiments, GSK-J4 is the recommended compound. |
| Intracellular Cofactor Concentration | The inhibitory activity of GSK-J1 is dependent on the intracellular concentrations of its competitors, α-ketoglutarate and Fe²⁺. These levels can vary between different cell types and culture conditions. |
| Presence of Other Cellular Factors | In a cellular context, the accessibility of GSK-J1 to its target enzymes can be influenced by protein-protein interactions and the chromatin landscape, which are not present in a purified in vitro system. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of GSK-J1 against Histone Demethylases
| Target Enzyme | IC₅₀ (nM) | Assay Type |
| JMJD3 (KDM6B) | 60 | Cell-free |
| UTX (KDM6A) | 60 | Cell-free |
| JARID1B (KDM5B) | 950 | Cell-free |
| JARID1C (KDM5C) | 1760 | Cell-free |
Data compiled from multiple sources.[1][4][10][11]
Table 2: Exemplary Effective Concentrations of GSK-J1/J4 in Cellular Assays
| Cell Type | Compound | Concentration | Observed Effect |
| Mouse Mammary Epithelial Cells | GSK-J1 | 0.1 - 10 µM | Reduction in LPS-induced inflammatory gene expression.[5] |
| Human Primary Macrophages | GSK-J4 | 9 µM (IC₅₀) | Inhibition of TNF-α production.[10] |
| Prostate Cancer Cells (PC-3) | GSK-J4 | 20 µM | ~50% decrease in cell viability after 24-48h.[9] |
| Detached Cancer Cells (22Rv1) | GSK-J4 | Not specified | Induction of apoptosis.[12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of GSK-J1 or GSK-J4. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 18, 24, 48, or 72 hours).[5]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for H3K27me3
-
Culture and treat cells with GSK-J1/J4 for the desired time and concentration.
-
Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Separate equal amounts of histone extracts (e.g., 5-10 µg) on an SDS-PAGE gel (e.g., 15%).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR
-
Treat cells with GSK-J1/J4 and a vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest the cells, lyse them, and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin overnight at 4°C with an antibody against H3K27me3 or a negative control IgG.
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating at 65°C.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers designed to amplify the promoter region of a target gene known to be regulated by H3K27me3.
-
Analyze the data as a percentage of input.[5]
Visualizations
Caption: GSK-J1 inhibits JMJD3/UTX, increasing H3K27me3 and repressing target genes.
Caption: Workflow for evaluating GSK-J1: from dose-response to phenotypic analysis.
Caption: Troubleshooting decision tree for unexpected GSK-J1 experimental outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 11. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 12. Frontiers | The Histone H3K27me3 Demethylases KDM6A/B Resist Anoikis and Transcriptionally Regulate Stemness-Related Genes [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Efficacy of GSK-J1 and GSK-J4 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone demethylase inhibitors GSK-J1 and its cell-permeable prodrug, GSK-J4. We will delve into their mechanisms of action, comparative efficacy in cellular models, and provide supporting experimental data and protocols to aid in the selection and application of these valuable research tools.
Introduction
GSK-J1 is a potent and selective inhibitor of the KDM6 subfamily of Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A), which are responsible for removing methyl groups from histone H3 at lysine (B10760008) 27 (H3K27me3/me2). This epigenetic mark is crucial for regulating gene expression in various biological processes, including development, inflammation, and cancer. Due to a polar carboxylate group, GSK-J1 has limited cell permeability. To overcome this, GSK-J4, an ethyl ester prodrug, was developed. GSK-J4 readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[1][2][3]
Mechanism of Action
GSK-J1 exerts its inhibitory effect by competing with the co-factor 2-oxoglutarate (2-OG) for the active site of the JmjC domain.[4] This competitive inhibition prevents the demethylation of H3K27, leading to an accumulation of the repressive H3K27me3 mark and subsequent modulation of gene expression. While initially recognized for its high selectivity for the KDM6 family, further studies have revealed that GSK-J1 and, by extension, GSK-J4, can also inhibit other JmjC-domain containing demethylase subfamilies, such as KDM5 and KDM4, albeit with lower potency.[4]
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro and cellular potencies of GSK-J1 and GSK-J4 against various histone demethylases.
Table 1: In Vitro Biochemical Potency of GSK-J1 and GSK-J4
| Compound | Target Demethylase | Assay Type | IC50 | Reference |
| GSK-J1 | JMJD3 (KDM6B) | MALDI-TOF | 60 nM | [5][6] |
| GSK-J1 | UTX (KDM6A) | AlphaLISA | 8.6 µM | [4] |
| GSK-J1 | KDM5B | AlphaLISA | >100 µM | [4] |
| GSK-J1 | JARID1B (KDM5B) | Not Specified | 950 nM | [5] |
| GSK-J1 | JARID1C (KDM5C) | Not Specified | 1.76 µM | [5] |
| GSK-J4 | JMJD3 (KDM6B) | Mass Spectrometry | >50 µM | [1] |
| GSK-J4 | KDM6B | AlphaLISA | 8.6 µM | [4] |
| GSK-J4 | KDM6A | AlphaLISA | 6.6 µM | [4] |
Table 2: Cellular Potency of GSK-J4
| Cell Type | Assay | Endpoint | IC50 | Reference |
| Human Primary Macrophages | Cytokine Production | TNF-α Inhibition | 9 µM | [1][5] |
| Transfected HeLa Cells | H3K27me3 Demethylation | Prevention of JMJD3-induced H3K27me3 loss | Active at 25 µM | [1] |
| Transfected Cells | Demethylase Activity | KDM6B Inhibition | Similar to KDM5B and KDM4C | [4] |
| Transfected Cells | Demethylase Activity | KDM5B Inhibition | Similar to KDM6B and KDM4C | [4] |
| Transfected Cells | Demethylase Activity | KDM4C Inhibition | Similar to KDM6B and KDM5B | [4] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway affected by GSK-J1/J4 and a typical experimental workflow for assessing their cellular efficacy.
Caption: Mechanism of GSK-J4 cellular uptake and GSK-J1-mediated inhibition of H3K27 demethylation.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-J4 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 6. selleckchem.com [selleckchem.com]
A Researcher's Guide to Utilizing GSK-J1 and its Prodrug GSK-J4 with their Respective Inactive Controls
In the field of epigenetics, the selective inhibition of histone demethylases is crucial for elucidating their roles in health and disease. GSK-J1 has emerged as a potent and selective inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A). To facilitate rigorous experimentation, a cell-permeable prodrug, GSK-J4, and corresponding inactive controls, GSK-J2 and GSK-J5, have been developed. This guide provides a comprehensive comparison of these molecules, complete with quantitative data, experimental protocols, and pathway diagrams to support their effective use in research.
Introduction to the GSK-J1 Family of Compounds
GSK-J1 is a powerful tool for studying the functional roles of JMJD3 and UTX, enzymes that remove methyl groups from lysine (B10760008) 27 on histone H3 (H3K27).[1] This epigenetic mark is a key regulator of gene expression, and its dysregulation is implicated in various inflammatory diseases and cancers.[2] Due to its polar nature, GSK-J1 has limited cell permeability. To overcome this, GSK-J4, an ethyl ester prodrug, was developed.[3] GSK-J4 readily enters cells, where it is hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[3]
To ensure that observed biological effects are specifically due to the inhibition of the target demethylases, two corresponding negative controls are available:
-
GSK-J2: A pyridine (B92270) regio-isomer of GSK-J1 that is significantly less active against JMJD3 and serves as an ideal inactive control for in vitro experiments.[4]
-
GSK-J5: The cell-permeable ethyl ester prodrug of GSK-J2, which functions as the inactive control for cellular assays involving GSK-J4.[4]
Comparative Efficacy: In Vitro and Cellular Activities
The inhibitory activities of GSK-J1, GSK-J2, GSK-J4, and GSK-J5 have been quantified against a panel of histone demethylases using various biochemical and cellular assays. The data clearly demonstrates the potency and selectivity of GSK-J1 and GSK-J4, and the suitability of GSK-J2 and GSK-J5 as inactive controls.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentrations (IC50) of GSK-J1 and its inactive control, GSK-J2, against a range of Jumonji domain-containing histone demethylases were determined using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
| Target Demethylase | GSK-J1 IC50 (µM) | GSK-J2 IC50 (µM) |
| KDM6B (JMJD3) | 0.028 - 0.060 [1][5] | >100 [4] |
| KDM6A (UTX) | 0.053 [5] | >100 |
| KDM5B (JARID1B) | 0.170 - 0.950[1] | >50 |
| KDM5C (JARID1C) | 0.550 - 1.760[1] | >50 |
| KDM5A (JARID1A) | 6.800 | >50 |
| Other KDM families | >20 - >50 | >50 |
Table 1: In vitro inhibitory activity of GSK-J1 and GSK-J2 against various histone demethylases. Data compiled from multiple sources.[1][4][5]
Cellular Inhibitory Activity
GSK-J4, the cell-permeable prodrug of GSK-J1, and its corresponding inactive control, GSK-J5, have been evaluated in cellular assays. A key application is the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated human primary macrophages.
| Compound | Target | Cellular IC50 (µM) |
| GSK-J4 | TNF-α production | 9.0 [4][6] |
| GSK-J5 | TNF-α production | No effect [3] |
| GSK-J4 | KDM6B (JMJD3) | 8.6 [6] |
| GSK-J4 | KDM6A (UTX) | 6.6 [6] |
Table 2: Cellular inhibitory activity of GSK-J4 and GSK-J5. Data compiled from multiple sources.[3][4][6]
Signaling Pathway and Experimental Workflow
The inhibition of JMJD3 and UTX by GSK-J1/J4 has significant downstream effects on inflammatory signaling pathways. A common experimental approach involves stimulating macrophages with LPS and measuring the subsequent changes in gene expression and protein production in the presence and absence of the active compound and its inactive control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 5. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of GSK-J1 and Other KDM Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the histone demethylase inhibitor GSK-J1 and its alternatives. Supported by experimental data, this analysis delves into the performance, specificity, and methodologies associated with these epigenetic modulators.
Histone lysine (B10760008) demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This has spurred the development of small molecule inhibitors targeting these enzymes. Among them, GSK-J1 has emerged as a potent and selective inhibitor of the KDM6 subfamily, which includes KDM6A (UTX) and KDM6B (JMJD3). This guide provides a comparative overview of GSK-J1 and other KDM inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Performance and Specificity: A Quantitative Comparison
GSK-J1 is a highly potent inhibitor of the H3K27me3/me2 demethylases KDM6B (JMJD3) and KDM6A (UTX), with a reported IC50 of 60 nM for KDM6B in cell-free assays.[1][2] Its selectivity for the KDM6 subfamily is a key feature, though it also exhibits some activity against other KDM subfamilies at higher concentrations.[3][4] The following table summarizes the inhibitory activity of GSK-J1 and other notable KDM inhibitors against various histone demethylases.
| Inhibitor | Target KDM(s) | IC50 (nM) | Assay Type | Reference(s) |
| GSK-J1 | KDM6B (JMJD3) | 60 | Cell-free | [1][2] |
| KDM6A (UTX) | - | - | [1][2] | |
| JARID1B (KDM5B) | 950 | Cell-free | [1][3] | |
| JARID1C (KDM5C) | 1760 | Cell-free | [1][3] | |
| GSK-J4 | KDM6B (JMJD3) | 8600 | AlphaLISA | [4] |
| KDM6A (UTX) | 6600 | AlphaLISA | [4] | |
| KDM5B | - | - | [4] | |
| KDM5C | - | - | [4] | |
| KDM4C | - | - | [4] | |
| JIB-04 | KDM4A, B, C, E | - | - | [5] |
| KDM6B (JMJD3) | - | - | [5] | |
| IOX1 | KDM3A, KDM4A, C, D | - | Broad-spectrum | [5][6] |
| KDM6B (JMJD3) | - | - | [5][6] | |
| QC6352 | KDM4A, B, C, D | 35-104 | - | [5] |
Mechanism of Action and Cellular Effects
GSK-J1 acts as a competitive inhibitor with respect to the cofactor α-ketoglutarate (2-OG).[7] Its propanoic acid moiety mimics the binding of 2-OG in the active site of the enzyme.[7] The cell-permeable prodrug of GSK-J1, GSK-J4, is often used in cellular assays to study the effects of KDM6 inhibition.[5]
Inhibition of KDM6 enzymes by GSK-J1 or GSK-J4 leads to an increase in the global levels of H3K27me3, a repressive histone mark.[1] This epigenetic modification results in the transcriptional repression of target genes. For instance, GSK-J1 has been shown to suppress the expression of proinflammatory genes in macrophages by increasing H3K27me3 at their promoters.[1][8] This mechanism is central to its anti-inflammatory effects. The inactive regio-isomer of GSK-J1, GSK-J2, and its corresponding prodrug, GSK-J5, serve as valuable negative controls in experiments to confirm that the observed effects are due to specific KDM6 inhibition.[3][7]
The signaling pathway below illustrates the mechanism of action of GSK-J1.
Experimental Protocols
To ensure the reproducibility and accuracy of findings, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize KDM inhibitors.
In Vitro Demethylase Activity Assay (AlphaScreen)
This assay is a common method to determine the IC50 values of inhibitors in a cell-free system.
-
Reagents: Purified recombinant KDM enzyme, biotinylated histone H3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG), α-ketoglutarate, ascorbate, (NH4)2Fe(SO4)2·6H2O, HEPES buffer, and the inhibitor being tested.[1][2]
-
Procedure:
-
Incubate the purified KDM enzyme with the histone peptide substrate in the presence of cofactors (α-ketoglutarate, ascorbate, and iron) in a buffer solution (e.g., 50 mM HEPES pH 7.5, 150 mM KCl).[1][2]
-
Add varying concentrations of the inhibitor to the reaction mixture.[1][2]
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 3 minutes at 25°C for JMJD3).[1][2]
-
Stop the reaction by adding EDTA.[2]
-
Detect the demethylated product using AlphaScreen technology, which involves donor and acceptor beads that generate a signal when in proximity.
-
Mass Spectrometry-Based Demethylase Assay
This method provides a direct and quantitative measurement of demethylation.
-
Sample Preparation: The enzymatic reaction is set up similarly to the AlphaScreen assay.[2]
-
Procedure:
-
After the reaction is stopped, the peptide substrate is desalted using a ZipTip.[2]
-
The desalted sample is spotted onto a MALDI plate with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).[2]
-
Analyze the sample using a MALDI-TOF mass spectrometer to quantify the amount of demethylated peptide.[2]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor within a cellular context.
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: The binding of a ligand (inhibitor) can stabilize the target protein, leading to a higher melting temperature. Unbound and denatured proteins will precipitate.
-
Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods. An increase in the melting temperature in the presence of the inhibitor indicates target engagement.
The following diagram outlines a general workflow for evaluating KDM inhibitors.
Conclusion
GSK-J1 and its cell-permeable analog GSK-J4 are invaluable tools for studying the biological roles of KDM6 histone demethylases. Their high potency and selectivity make them powerful reagents for dissecting the epigenetic regulation of various cellular processes. However, as with any chemical probe, it is crucial to use appropriate controls, such as the inactive isomer GSK-J2/J5, and to consider potential off-target effects, especially at higher concentrations. The comparative data and experimental protocols provided in this guide aim to equip researchers with the necessary information to design and interpret experiments aimed at understanding and targeting histone demethylases for therapeutic benefit.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
GSK-J1: A Comparative Guide to its Cross-reactivity with Histone Demethylases
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides an objective comparison of GSK-J1's inhibitory activity against its intended targets, the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), and its cross-reactivity with other histone demethylase subfamilies. The information is supported by experimental data and detailed methodologies to aid in the critical evaluation and application of this widely used inhibitor.
GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the KDM6 subfamily responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27).[1][2][3] Its efficacy in modulating inflammatory responses and its potential as a therapeutic agent are well-documented.[4][5] However, a comprehensive understanding of its activity against other histone demethylase families is crucial for interpreting experimental results and anticipating potential off-target effects.
Comparative Inhibitory Activity of GSK-J1
The inhibitory potency of GSK-J1 has been evaluated against a panel of histone demethylases using various biochemical assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its high affinity for the KDM6 subfamily. While GSK-J1 is highly selective, it does exhibit inhibitory activity against members of the KDM5 family at higher concentrations.
| Target Demethylase | Subfamily | IC50 (nM) | Assay Type | Reference |
| JMJD3 (KDM6B) | KDM6 | 28 - 60 | AlphaScreen / Cell-free | [2][3][6] |
| UTX (KDM6A) | KDM6 | 53 | Cell-free | [6][7] |
| KDM5A (JARID1A) | KDM5 | 6,800 | - | [7] |
| KDM5B (JARID1B) | KDM5 | 170 - 950 | AlphaLISA | [7][8] |
| KDM5C (JARID1C) | KDM5 | 550 - 1,760 | AlphaLISA | [2][7][8] |
| KDM4C (JMJD2C) | KDM4 | >20,000 | - | [7] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate and co-factor concentrations.[9]
Experimental Methodologies for Assessing Cross-reactivity
The determination of GSK-J1's selectivity profile relies on robust in vitro biochemical assays that measure the enzymatic activity of purified histone demethylases in the presence of the inhibitor. Commonly employed methods include Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA), Homogeneous Time Resolved Fluorescence (HTRF), and mass spectrometry.[1][10]
AlphaLISA-based Histone Demethylase Inhibition Assay
This assay quantifies the demethylation of a biotinylated histone peptide substrate.
Principle:
-
A biotinylated histone H3 peptide (e.g., H3K27me3) is used as a substrate for the specific histone demethylase.
-
In the absence of inhibition, the demethylase removes the methyl group.
-
An antibody specific to the demethylated form of the peptide is added, which is conjugated to AlphaLISA acceptor beads.
-
Streptavidin-coated donor beads are added, which bind to the biotinylated peptide.
-
Upon excitation at 680 nm, the donor beads generate singlet oxygen, which diffuses to the nearby acceptor beads if the antibody has bound to the demethylated peptide, resulting in a chemiluminescent signal at 615 nm.
-
GSK-J1, if active, will inhibit the demethylase, preventing the formation of the demethylated substrate and thus reducing the AlphaLISA signal.
Detailed Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant histone demethylase (e.g., JMJD3, KDM5B) and a biotinylated histone H3 peptide substrate are diluted in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM α-ketoglutarate, and 2 mM ascorbate).[2][3][6]
-
Inhibitor Addition: GSK-J1 is serially diluted to various concentrations and added to the wells of a microplate.
-
Enzymatic Reaction: The enzymatic reaction is initiated by adding the enzyme to the wells containing the substrate and inhibitor. The reaction is incubated for a specific time (e.g., 3-20 minutes) at room temperature.[2][6]
-
Reaction Termination: The reaction is stopped by the addition of EDTA.[2][6]
-
Detection: The detection reagents, including the antibody-conjugated acceptor beads and streptavidin-coated donor beads, are added and incubated in the dark.
-
Signal Measurement: The AlphaLISA signal is read on a compatible plate reader. The IC50 values are then calculated from the dose-response curves.
Signaling Pathways and Implications of Cross-reactivity
GSK-J1 primarily targets the demethylation of H3K27me3, a repressive epigenetic mark. By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global H3K27me3 levels.[2] This has been shown to suppress the expression of pro-inflammatory genes regulated by the NF-κB signaling pathway.[4][5]
The cross-reactivity of GSK-J1 with the KDM5 family, which targets H3K4 methylation (an activating mark), suggests that at higher concentrations, GSK-J1 could have broader effects on gene regulation.[8] Inhibition of KDM5 enzymes could potentially lead to an increase in H3K4me3 levels, which might counteract or synergize with the effects of KDM6 inhibition depending on the cellular context.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 7. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 8. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
Confirming GSK-J1's Mechanism of Action: A Comparative Guide to Genetic Approaches
A deep dive into the experimental data that solidifies the role of GSK-J1 as a potent and selective inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A).
GSK-J1 and its cell-permeable prodrug, GSK-J4, have emerged as invaluable chemical probes for dissecting the biological functions of the Jumonji C (JmjC) domain-containing histone demethylases, JMJD3 and UTX. These enzymes play a critical role in erasing the repressive histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark, thereby activating gene expression. To rigorously validate that the observed cellular effects of GSK-J1 are indeed a consequence of inhibiting JMJD3 and UTX, researchers have employed genetic approaches, such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of the respective genes. This guide provides a comparative analysis of the data from these pharmacological and genetic interventions, offering a clear confirmation of GSK-J1's mechanism of action.
Quantitative Comparison of Pharmacological Inhibition and Genetic Perturbation
The following tables summarize the quantitative data from key studies, directly comparing the effects of GSK-J1/J4 treatment with the genetic silencing of JMJD3 and UTX across various cellular contexts.
| Parameter | Pharmacological Inhibition (GSK-J4) | Genetic Knockdown/Knockout (siRNA/CRISPR) | Cell Type | Key Finding |
| TNF-α Production | Inhibition of LPS-induced TNF-α production.[1] | siRNA-mediated knockdown of JMJD3 and UTX eliminated TNF-α production.[1] | Human Primary Macrophages | Both approaches abrogate the inflammatory response, confirming the role of KDM6 enzymes in TNF-α regulation. |
| Cell Viability | Dose-dependent decrease in cell viability in "responder" T-ALL patient samples.[2] | CRISPR-mediated KDM6B gene deletion led to a significant decrease in cell viability.[2] | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Both interventions reduce cancer cell survival, highlighting KDM6B as a therapeutic target. |
| Stemness Gene Expression | Significant reduction in the expression of SOX2 and CD44. | Knockout of KDM6B leads to a loss of stem cell properties and reduced expression of SOX2 and CD44.[3] | Cancer Cells (HeLa, HCT116, 22Rv1) | Both methods suppress cancer stem cell characteristics by downregulating key stemness genes. |
| p53 Signaling | Upregulation of p53 target genes. | Dual knockdown of KDM6A/KDM6B resulted in a robust transcriptional response of p53 target genes.[4] | Testicular Germ Cell Tumors | Both approaches sensitize cancer cells to chemotherapy by activating the p53 pathway. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
siRNA-Mediated Knockdown of JMJD3 and UTX in Human Primary Macrophages
This protocol is adapted from a study investigating the role of KDM6 demethylases in the pro-inflammatory macrophage response.[1]
1. Cell Culture:
-
Human primary macrophages are derived from peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.
2. siRNA Transfection:
-
Macrophages are transfected with JMJD3-directed, UTX-directed, or scrambled control siRNAs using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
The final concentration of siRNA is typically 10-20 nM.
-
Cells are incubated with the siRNA-lipid complexes for 24-48 hours to allow for target gene knockdown.
3. Validation of Knockdown:
-
Knockdown efficiency is confirmed by quantitative real-time PCR (qRT-PCR) to measure mRNA levels of KDM6B and KDM6A.
-
Western blotting can also be performed to assess the reduction in JMJD3 and UTX protein levels.
4. Functional Assay (TNF-α Measurement):
-
Following siRNA transfection, macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for a specified time (e.g., 4 hours).
-
The concentration of TNF-α in the culture supernatant is measured by enzyme-linked immunosorbent assay (ELISA).
CRISPR-Cas9 Mediated Knockout of KDM6B in T-ALL Cells
This protocol is based on a study demonstrating the requirement of KDM6B for T-ALL development and maintenance.[2]
1. Cell Culture:
-
T-ALL patient-derived cells or cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with FBS and other necessary growth factors.
2. gRNA Design and Lentiviral Production:
-
Guide RNAs (gRNAs) targeting a critical exon of the KDM6B gene are designed. A non-targeting gRNA (e.g., targeting AAVS1 safe harbor locus) is used as a control.
-
The gRNAs are cloned into a lentiviral vector co-expressing Cas9 nuclease and a fluorescent marker (e.g., GFP).
-
Lentiviral particles are produced by transfecting HEK293T cells with the lentiviral vector and packaging plasmids.
3. Transduction of T-ALL Cells:
-
T-ALL cells are transduced with the lentiviral particles containing the KDM6B-targeting or control gRNAs.
-
Transduction efficiency can be monitored by flow cytometry for the fluorescent marker.
4. Validation of Knockout:
-
Genomic DNA is extracted from the transduced cells, and the targeted region of the KDM6B gene is amplified by PCR.
-
The PCR products are subjected to Sanger sequencing or next-generation sequencing to confirm the presence of insertions and deletions (indels) that disrupt the open reading frame.
-
Western blotting is used to confirm the absence of KDM6B protein.
5. Functional Assay (Cell Viability):
-
The viability of KDM6B-knockout and control cells is assessed over time using a cell viability assay (e.g., CellTiter-Glo).
-
For in vivo studies, transduced cells can be transplanted into immunodeficient mice to monitor leukemia progression.
Visualizing the Mechanism and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the signaling pathway of GSK-J1 and the logical workflow for its validation.
Caption: GSK-J1 inhibits JMJD3/UTX, leading to increased H3K27me3 and altered gene expression.
Caption: A logical workflow comparing pharmacological and genetic approaches to validate GSK-J1's target.
References
- 1. researchgate.net [researchgate.net]
- 2. KDM6B protects T-ALL cells from NOTCH1-induced oncogenic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Histone H3K27me3 Demethylases KDM6A/B Resist Anoikis and Transcriptionally Regulate Stemness-Related Genes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Synergistic Potential of GSK-J1 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The histone demethylase inhibitor GSK-J1 is a potent and selective agent targeting KDM6A/JMJD3 and KDM6B/UTX, key epigenetic regulators implicated in a variety of diseases, including cancer and inflammatory disorders. While GSK-J1 has shown promise as a monotherapy, emerging evidence highlights its significant synergistic effects when combined with other small molecules. This guide provides a comparative overview of these synergistic interactions, supported by available experimental data and methodologies, to inform future research and drug development strategies.
I. Synergistic Combinations with GSK-J1: A Tabular Overview
The following tables summarize the quantitative data on the synergistic effects of GSK-J1 with various small molecules. It is important to note that while synergy has been reported, detailed dose-response matrices and combination index (CI) values are not always publicly available. The data presented here is based on the available literature.
Table 1: Synergistic Effects of GSK-J1 and BET Bromodomain Inhibitors in Triple-Negative Breast Cancer (TNBC)
| Cell Line | Combination Agent | Effect | Quantitative Data | Reference |
| MDA-MB-231, HCC-1806, SUM-159 | JQ1 (BET inhibitor) | Enhanced anti-proliferative activity, induction of apoptosis | Synergistic inhibition of proliferation and selective gene regulation. Specific CI values not detailed in the abstract. | |
| MDA-MB-231 | OTX015 (BET inhibitor) | Antiproliferative synergy | Enhanced growth inhibition compared to single agents. |
Table 2: Synergistic Effects of GSK-J1 and Hesperetin (B1673127) in Prostate Cancer
| Cell Line | Combination Agent | Effect | Quantitative Data | Reference |
| PC-3, LNCaP | Hesperetin | Increased cytotoxicity, inhibition of migration and invasion | Combination significantly reduced the required doses of individual drugs to achieve IC50. |
Table 3: Other Reported Synergistic Combinations with GSK-J1 or conceptually related epigenetic modulators
| Disease Model | Combination Agent | Effect | Mechanistic Insight | Reference |
| Breast Cancer | Mocetinostat (HDAC inhibitor) | Potentiated reduction in cell viability | Global changes in gene expression, suppression of cell-cycle regulation genes. | |
| Glioblastoma | HDAC inhibitors | Synergistic reduction in cell viability | BET inhibitors induce vulnerabilities to HDAC inhibition. | |
| Triple-Negative Breast Cancer | Everolimus (mTOR inhibitor) | Enhanced sensitivity, reduced cell proliferation, and enhanced apoptosis | BET inhibitors can overcome resistance to mTOR inhibitors. | |
| Cancer | Tranylcypromine (TCP, LSD1 inhibitor) | Synergistic effects reported | Co-inhibition of different histone demethylases can be effective. |
II. Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and extension of these findings. Below are representative methodologies for assessing the synergistic effects described.
A. Cell Viability and Synergy Analysis (MTT Assay)
This protocol is a standard method for assessing the effect of compounds on cell proliferation and can be adapted for various cell lines.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231 for TNBC, PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose matrix of GSK-J1 and the combination agent (e.g., JQ1 or Hesperetin) alone and in combination for 48-72 hours. Include a vehicle-only control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
B. Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in protein expression related to apoptosis.
-
Cell Lysis: Treat cells with GSK-J1, the combination agent, or the combination for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
III. Signaling Pathways and Mechanistic Insights
The synergistic effects of GSK-J1 with other small molecules often arise from the co-inhibition of parallel or downstream pathways that are critical for cancer cell survival and proliferation.
A. GSK-J1 and BET Inhibitor Synergy in TNBC
The combination of GSK-J1 and BET inhibitors like JQ1 in TNBC has been shown to impact multiple signaling pathways that are crucial for tumor growth and survival. The synergy likely arises from the dual epigenetic modulation of gene expression.
Caption: Dual inhibition of KDM6 and BRD4 by GSK-J1 and JQ1.
B. Experimental Workflow for Synergy Screening
A systematic workflow is essential for identifying and validating synergistic drug combinations.
Caption: A streamlined workflow for identifying synergistic drug pairs.
IV. Conclusion
The combination of GSK-J1 with other small molecules, particularly in the context of cancer, represents a promising therapeutic strategy. The synergistic effects observed with BET inhibitors in TNBC and with the phytochemical hesperetin in prostate cancer underscore the potential of targeting multiple epigenetic and signaling pathways simultaneously. Further research is warranted to elucidate the precise molecular mechanisms underlying these synergies and to identify optimal dosing regimens for clinical translation. The experimental frameworks and pathway visualizations provided in this guide offer a foundation for researchers to build upon in their exploration of GSK-J1-based combination therapies.
Independent Validation of GSK-J1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone demethylase inhibitor GSK-J1 with alternative compounds. It includes a summary of quantitative performance data, detailed experimental protocols for validation, and a visual representation of its mechanism of action within relevant signaling pathways.
GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] Its ability to increase the levels of the repressive H3K27me3 mark makes it a valuable tool for studying the epigenetic regulation of gene expression in various biological processes, including inflammation and cancer.[4][5][6] This guide offers a consolidated resource for understanding and independently validating the published research findings related to GSK-J1.
Performance Comparison of JMJD3/UTX Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of GSK-J1 and its cell-permeable prodrug, GSK-J4, against a panel of histone demethylases. For comparative purposes, data for two alternative JMJD3/UTX inhibitors, JIB-04 and IOX1, are also included.
| Compound | JMJD3 (KDM6B) | UTX (KDM6A) | JARID1A (KDM5A) | JARID1B (KDM5B) | JARID1C (KDM5C) | JMJD2A (KDM4A) | JMJD2C (KDM4C) | JMJD2E (KDM4E) |
| GSK-J1 | 60 nM[1] | 60 nM[1] | >100 µM | 0.95 µM[1] | 1.76 µM[1] | >100 µM | >100 µM | >100 µM |
| GSK-J4 | 8.6 µM | 6.6 µM | - | - | - | - | - | - |
| JIB-04 | 230 nM | - | 430 nM | 330 nM | 1000 nM | 310 nM | 240 nM | - |
| IOX1 | 2.1 µM | - | 0.2 µM | 2.6 µM | - | 0.13 µM | - | - |
Note: IC50 values can vary depending on the assay conditions. Data presented here is a synthesis from multiple sources for comparative purposes.
Cellular Effects and Observations
| Compound | Primary Cellular Effect | Observed Phenotypes |
| GSK-J1/GSK-J4 | Increased global H3K27me3 levels.[4] | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α) in macrophages.[1] Induction of apoptosis in cancer cells.[5] |
| JIB-04 | Pan-Jumonji inhibitor, leading to broad effects on histone methylation. | Induction of apoptosis and cell cycle arrest in various cancer cell lines. |
| IOX1 | Broad-spectrum 2-oxoglutarate-dependent dioxygenase inhibitor. | Inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases in addition to histone demethylases. |
Signaling Pathway Analysis: GSK-J1 and the NF-κB Pathway
GSK-J1 has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The following diagram illustrates the validated mechanism by which GSK-J1 exerts its effects.
Caption: GSK-J1 inhibits JMJD3/UTX, leading to increased H3K27me3 at NF-κB target gene promoters, thus repressing their transcription and reducing inflammation.
Experimental Protocols for Independent Validation
To facilitate the independent validation of GSK-J1's activity, detailed protocols for key experiments are provided below.
In Vitro Histone Demethylase Activity Assay
This protocol is adapted from established methods to measure the enzymatic activity of JMJD3 in the presence of an inhibitor.
Materials:
-
Recombinant human JMJD3 enzyme
-
Biotinylated H3K27me3 peptide substrate
-
AlphaLISA® detection reagents (e.g., streptavidin donor beads, anti-H3K27me2 acceptor beads)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: Ascorbic acid, α-ketoglutarate, (NH4)2Fe(SO4)2·6H2O
-
GSK-J1 and other inhibitors
-
384-well microplates
Procedure:
-
Prepare a serial dilution of GSK-J1 and other test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare an enzyme solution containing JMJD3 in assay buffer. Add 2.5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Prepare a substrate solution containing the biotinylated H3K27me3 peptide and cofactors (ascorbic acid, α-ketoglutarate, and ferrous sulfate) in assay buffer.
-
Initiate the demethylase reaction by adding 2.5 µL of the substrate solution to each well.
-
Incubate the reaction for the desired time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the streptavidin donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27me3
This protocol outlines the steps to assess changes in H3K27me3 levels at specific gene promoters in cells treated with GSK-J1.
Materials:
-
Cell culture reagents
-
GSK-J1 or vehicle control (DMSO)
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-H3K27me3 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., TNF-α, IL-6) and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cultured cells (e.g., macrophages) with GSK-J1 or vehicle for the desired time.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Lyse the nuclei and shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an anti-H3K27me3 antibody or an IgG control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific to the promoter regions of target genes and a negative control region.
-
Analyze the data using the percent input method or relative to the IgG control. An increase in H3K27me3 enrichment at the target promoter in GSK-J1-treated cells compared to the vehicle control would validate its inhibitory effect.
-
References
- 1. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM6 Demethylases and Their Roles in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysine demethylase 6 (KDM6): A promising therapeutic target in autoimmune disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of GSK-J1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of GSK-J1, a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). The information presented is supported by experimental data to aid researchers in their evaluation and application of this compound.
Mechanism of Action
GSK-J1 is a small molecule inhibitor that targets the catalytic activity of JMJD3 and UTX.[1] These enzymes are responsible for removing the methyl groups from trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene repression. By inhibiting these demethylases, GSK-J1 leads to an increase in global and gene-specific H3K27me3 levels, subsequently repressing the transcription of target genes. This mechanism is central to its observed anti-inflammatory and other cellular effects.[2][3]
Data Presentation
In Vitro Efficacy and Selectivity of GSK-J1
The following table summarizes the in vitro potency and selectivity of GSK-J1 against various histone demethylases. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Demethylase | Family | IC50 (nM) | Selectivity Notes |
| JMJD3 (KDM6B) | KDM6 | 28 - 60 | Primary Target |
| UTX (KDM6A) | KDM6 | 53 | Primary Target |
| KDM5B | KDM5 | 170 | Lower affinity compared to primary targets |
| KDM5C | KDM5 | 550 | Lower affinity compared to primary targets |
| KDM5A | KDM5 | 6,800 | Significantly lower affinity |
| Other Demethylases | - | >20,000 | Generally inactive against a broad panel of other demethylases |
Note: IC50 values can vary slightly between different assay conditions and studies.[3]
Comparison of In Vitro and In Vivo Anti-Inflammatory Effects
This table outlines the anti-inflammatory effects of GSK-J1 and its cell-permeable prodrug, GSK-J4, as observed in both cell culture and animal models.
| Parameter | In Vitro Findings | In Vivo Findings |
| Model System | Human primary macrophages; Mouse mammary epithelial cells (MECs) | LPS-induced mastitis in mice |
| Treatment | GSK-J4 (prodrug) | GSK-J1 |
| Key Observations | - Inhibition of TNF-α production in LPS-stimulated macrophages (IC50 of 9 µM for GSK-J4) - Significant reduction in the mRNA expression of Tnfa, Il1b, and Il6 in LPS-stimulated MECs[4] | - Alleviation of mammary gland injury - Decreased infiltration of inflammatory cells - Reduction in proinflammatory cytokines (Tnfa, Il1b, Il6) in mammary tissue[2][3] |
| Mechanism | Increased H3K27me3 at the promoters of inflammatory genes[2] | Increased H3K27me3 at inflammatory gene promoters and regulation of the Tlr4/NF-κB pathway[2] |
Experimental Protocols
In Vitro Inhibition of Inflammatory Cytokine Production in Mouse Mammary Epithelial Cells (MECs)
1. Cell Culture and Treatment:
-
Mouse MECs are seeded in appropriate culture plates and allowed to adhere.
-
Cells are pre-treated with varying concentrations of GSK-J1 (e.g., 0.1 µM, 1 µM, 10 µM) for a specified duration.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 6 hours.[5][6]
2. Gene Expression Analysis (qRT-PCR):
-
Following treatment, total RNA is extracted from the MECs.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR is conducted to measure the mRNA expression levels of target inflammatory genes such as Tnfa, Il1b, and Il6.
3. Cell Viability Assay (CCK-8):
-
To assess the cytotoxicity of GSK-J1, MECs are seeded in a 96-well plate.
-
Cells are treated with different concentrations of GSK-J1 for 18 hours.
-
Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 2 hours.
-
The absorbance is measured at 450 nm using a microplate reader to determine cell viability.[4] A significant decrease in viability was noted at a concentration of 100 µM.[4]
In Vivo Anti-Inflammatory Effect in a Mouse Model of LPS-Induced Mastitis
1. Animal Model and Treatment Groups:
-
Lactating mice are randomly divided into experimental groups (e.g., control, LPS only, GSK-J1 + LPS).
-
The GSK-J1 treatment group receives an intraperitoneal (i.p.) injection of GSK-J1 at a dose of 1 mg/kg.[4]
2. Induction of Mastitis:
-
One hour after GSK-J1 administration, mastitis is induced by injecting LPS (0.2 mg/mL) into the mammary gland.[4]
3. Sample Collection and Analysis:
-
Twenty-four hours after the LPS injection, the mice are euthanized.
-
Mammary gland tissues are collected for histological analysis to assess inflammatory cell infiltration and for gene expression analysis (qRT-PCR) to measure the levels of inflammatory cytokines.[4]
Chromatin Immunoprecipitation (ChIP) for H3K27me3
1. Cross-linking and Chromatin Preparation:
-
Cells (e.g., MECs) are treated with GSK-J1 and/or LPS.
-
Protein-DNA complexes are cross-linked using formaldehyde.
-
The cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication.[7]
2. Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody specific for H3K27me3.
-
Antibody-chromatin complexes are captured using protein A/G beads.
3. DNA Purification and Analysis (ChIP-qPCR):
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR is performed on the purified DNA using primers targeting the promoter regions of inflammatory genes to quantify the enrichment of H3K27me3.[7]
Visualizations
References
- 1. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling of GSK-J1 Lithium Salt
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling GSK-J1 lithium salt. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive barrier between the researcher and the compound is mandatory. The following personal protective equipment must be worn at all times.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. Inspect for tears or holes before and after use. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities. | Use a certified respirator if handling large quantities, if the material is aerosolized, or if there is a risk of inhalation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk. The following workflow outlines the key steps for safe management of the compound within the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
